3-Iodo-1H-indazol-7-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMOBFPBGHIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646689 | |
| Record name | 3-Iodo-2H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-82-8 | |
| Record name | 3-Iodo-1H-indazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Iodo-1H-indazol-7-amine: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-1H-indazol-7-amine from 7-aminoindazole, a key building block in contemporary drug discovery. The document elucidates the mechanistic principles of electrophilic iodination on the indazole scaffold, details a robust experimental protocol, and addresses critical process considerations for researchers and drug development professionals. Emphasis is placed on the rationale behind reagent selection and reaction conditions to ensure reproducibility and scalability.
Introduction: The Significance of this compound in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an iodine atom at the 3-position of the indazole ring, particularly in conjunction with an amino group at the 7-position, creates a versatile intermediate for further molecular elaboration. The carbon-iodine bond serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities to explore and optimize structure-activity relationships (SAR). This compound is, therefore, a highly sought-after precursor in the synthesis of kinase inhibitors and other targeted therapeutics.
Mechanistic Rationale: Electrophilic Aromatic Substitution on the Indazole Nucleus
The synthesis of this compound from 7-aminoindazole proceeds via an electrophilic aromatic substitution (SEAr) reaction. The indazole ring is an electron-rich heteroaromatic system, susceptible to attack by electrophiles. The C3 position is particularly activated for electrophilic substitution due to the electronic influence of the fused pyrrole-like ring.
The presence of the amino group at the C7 position is a critical consideration. As an electron-donating group, it further activates the benzene ring towards electrophilic attack. However, its primary electronic effect is directed ortho and para to its position. The regioselectivity for iodination at C3 is predominantly governed by the inherent reactivity of the indazole nucleus itself.
Two primary methods are commonly employed for the iodination of indazoles:
-
Method A: Molecular Iodine with a Base: In this classic approach, molecular iodine (I₂) is used as the iodine source. A base, typically a strong inorganic base like potassium hydroxide (KOH), is essential to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion. This anion readily attacks the electrophilic iodine, leading to the desired product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solubilizing the reagents and facilitating the reaction.
-
Method B: N-Iodosuccinimide (NIS): NIS is a milder and often more selective electrophilic iodinating agent. It offers advantages in terms of handling and can sometimes provide cleaner reactions with sensitive substrates. The reaction with NIS can also be performed under basic conditions to enhance the nucleophilicity of the indazole starting material.
This guide will focus on the more established and cost-effective molecular iodine and base method, while also providing insights into the use of NIS as a viable alternative.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Amino-1H-indazole | ≥98% | Commercially Available | --- |
| Iodine (I₂) | ACS Reagent Grade | Commercially Available | Handle in a fume hood. |
| Potassium Hydroxide (KOH) | ≥85% pellets | Commercially Available | Corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | --- |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | Prepare in-house | --- |
| Brine (Saturated NaCl solution) | --- | Prepare in-house | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | --- |
Step-by-Step Procedure
DOT Diagram of the Synthetic Workflow:
physicochemical properties of 3-Iodo-1H-indazol-7-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1H-indazol-7-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted indazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the core , offering insights for researchers, medicinal chemists, and drug development professionals. The document details its structural characteristics, spectral properties, and safety considerations, and outlines standard experimental protocols for its characterization. Due to the specificity of this molecule, where direct experimental data is not publicly available, this guide employs expert analysis, drawing upon data from closely related structural analogs to provide reliable estimations and procedural guidance, ensuring a trustworthy and authoritative resource for laboratory applications.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole ring system is a privileged bicyclic heteroaromatic structure renowned for its wide range of pharmacological activities. Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[3] The introduction of specific substituents, such as an iodine atom at the C3 position and an amine group at the C7 position, precisely modulates the molecule's electronic and steric properties. This functionalization is critical for tuning target binding affinity, selectivity, and pharmacokinetic profiles. This compound, in particular, combines a reactive iodine atom—ideal for cross-coupling reactions like Suzuki or Heck—with an amino group that can serve as a key hydrogen bond donor or a point for further derivatization.[4] Understanding its fundamental physicochemical properties is therefore the first and most critical step in its rational application in drug design and synthesis campaigns.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This data is compiled from chemical supplier information and computational predictions, providing a foundational dataset for laboratory use.
| Property | Value | Source |
| CAS Number | 1000340-82-8 | [5][6] |
| Molecular Formula | C₇H₆IN₃ | [6][7][8] |
| Molecular Weight | 259.05 g/mol | [6][7][8][9] |
| Physical Form | Solid | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 7-Amino-3-iodoindazole | [10][11] |
| Storage Temperature | 2-8 °C, under inert gas | [6][12] |
Note: Experimental values for properties such as melting point, boiling point, and pKa are not widely reported for this specific isomer. The following sections provide guidance on their determination and expected ranges based on analogous compounds.
Structural and Spectroscopic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring portion of the indazole core, as well as a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 7-amino substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C3) will be significantly shifted downfield.
While specific spectral data for this compound is not publicly indexed, data for related compounds like 3-iodo-7-methoxy-1H-indazole can serve as a reference for expected chemical shift regions.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Methodology: Electrospray ionization (ESI) is a suitable method for this compound.
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.9. The characteristic isotopic pattern of iodine (a single major isotope ¹²⁷I) simplifies the interpretation. For the related 5-amino-3-iodo (1H)indazole, the [M+H]⁺ ion was observed at m/z 259.9, confirming this expectation.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
Expected Peaks:
-
N-H Stretching: Broad peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
N-H Bending: A signal around 1600-1650 cm⁻¹ is typical for the scissoring vibration of the amine group.
-
Experimental Protocols for Physicochemical Determination
For researchers requiring precise experimental values, the following standard protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
Load a small, dry sample of this compound into a capillary tube, sealed at one end.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range. For context, the related compound 1H-Indazol-7-amine has a melting point of 151-155 °C.
Solubility Assessment
Understanding solubility is vital for reaction setup, formulation, and biological assays.
Protocol:
-
To 1 mg of the compound in a vial, add 100 µL of the test solvent (e.g., water, DMSO, ethanol, methanol, dichloromethane).
-
Vortex the mixture for 1 minute at room temperature.
-
Visually inspect for undissolved solid. If dissolved, the solubility is >10 mg/mL.
-
If not fully dissolved, continue adding solvent in known increments until dissolution is achieved to quantify the solubility.
-
Expertise & Experience: Indazole derivatives of this type are typically poorly soluble in water but show good solubility in polar aprotic solvents like DMSO and DMF. This is due to the rigid, aromatic core and the presence of both hydrogen bond donors and acceptors.
The workflow for solubility testing is a self-validating system, starting from a high concentration and proceeding through serial dilution until a clear solution is obtained.
Caption: Workflow for quantitative solubility assessment.
Synthesis and Reactivity
While a specific synthesis for this compound is not detailed in the cited literature, a plausible and authoritative route can be constructed based on established indazole chemistry.[4] The synthesis logically starts from a commercially available precursor and proceeds through functional group manipulations.
Caption: A logical synthetic route to the target compound.
This proposed pathway follows established chemical principles:
-
Reduction of the Nitro Group: The synthesis would likely begin with 7-nitro-1H-indazole. The nitro group is a robust precursor to an amine and can be selectively reduced using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., iron powder in the presence of ammonium chloride).[7]
-
Regioselective Iodination: The resulting 1H-indazol-7-amine is then subjected to iodination. The indazole ring is activated towards electrophilic substitution. Using iodine in the presence of a base like potassium hydroxide (KOH) in a solvent like DMF is a common and effective method for the regioselective iodination at the C3 position.[15] This step is self-validating as the reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[6][16] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[6][16] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water...[6] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.[6] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[6]
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. This guide has synthesized available data and provided expert-driven protocols to establish a comprehensive physicochemical profile. By understanding its structure, reactivity, and handling requirements, researchers can confidently and safely incorporate this compound into their workflows. The application of authoritative, standard methodologies for characterization ensures the integrity and reproducibility of experimental outcomes, accelerating the path from molecular design to innovative therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazol-7-amine, 3-iodo- CAS#: 1000340-82-8 [m.chemicalbook.com]
- 6. This compound | 1000340-82-8 [sigmaaldrich.com]
- 7. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 7-Iodo-1H-indazol-3-ylamine | 88805-78-1 [amp.chemicalbook.com]
- 10. 1H-Indazol-7-amine, 3-iodo- | 1000340-82-8 [amp.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 3-Iodo-7-methyl-1H-indazole|lookchem [lookchem.com]
- 13. 3-IODO-7-METHOXY-1H-INDAZOLE(351210-07-6) 1H NMR [m.chemicalbook.com]
- 14. 351210-07-6|3-Iodo-7-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. tcichemicals.com [tcichemicals.com]
3-Iodo-1H-indazol-7-amine (CAS 1000340-82-8): A Strategic Building Block for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold." Its unique bicyclic aromatic structure is bioisosteric to purine, enabling it to function as an effective hinge-binding motif in numerous protein kinase inhibitors.[1][2] Various substituted indazoles have garnered significant attention for their diverse biological activities, including potent anti-tumor properties.[1][3]
Within this important class of molecules, 3-Iodo-1H-indazol-7-amine stands out as a particularly valuable building block. Its structure is strategically pre-functionalized for divergent synthesis:
-
The C3-Iodo Group: This position serves as a robust and versatile handle for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which is crucial for modulating potency and selectivity.[4][5]
-
The C7-Amino Group: This nucleophilic site provides a secondary vector for chemical modification. It can be acylated, alkylated, or functionalized to fine-tune physicochemical properties such as solubility and cell permeability, or to establish additional interactions with the target protein.
This dual functionality makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at therapeutic targets.
Core Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties and safety data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1000340-82-8 | [6] |
| Molecular Formula | C₇H₆IN₃ | [7] |
| Molecular Weight | 259.05 g/mol | [8][7] |
| IUPAC Name | This compound | [6][7] |
| Physical Form | Solid | [7] |
| Typical Purity | ≥95-97% | [7] |
| Storage Temp. | 4°C, under inert gas | [7] |
| SMILES | NC1=CC=CC2=C1N=C(I)N2 | [9] |
| InChI Key | PKVMOBFPBGHIFO-UHFFFAOYSA-N | [7] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | [7] |
| Pictogram | GHS07 (Harmful) | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) before handling.[10]
A Validated Synthetic Approach
A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. While multiple routes to substituted indazoles exist[3][11], a common and logical pathway to this compound involves the regioselective iodination of the corresponding 1H-indazol-7-amine precursor. The workflow below illustrates this strategic approach.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 1000340-82-8 [sigmaaldrich.com]
- 8. CAS 1000340-82-8 | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Iodo-1H-indazol-7-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
3-Iodo-1H-indazol-7-amine is a strategically functionalized heterocyclic compound that has emerged as a critical building block in modern drug discovery. Its unique molecular architecture, featuring an indazole core substituted with a reactive iodine atom at the 3-position and an amino group at the 7-position, offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores its versatile applications as a scaffold in medicinal chemistry, with a particular focus on the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.
The specific compound, this compound, is of particular interest due to its dual functionalization:
-
The C3-Iodo Group: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This modification is crucial for tuning the steric and electronic properties of the final compound to optimize target binding.
-
The C7-Amino Group: This primary amine provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination. This position is often exploited to introduce solubilizing groups or vectors that can interact with solvent-exposed regions of a protein's binding site, thereby enhancing potency and modulating pharmacokinetic properties.
This guide will dissect the core attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The judicious placement of the iodo and amine substituents on the indazole core dictates the molecule's reactivity and utility.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1000340-82-8 | |
| Molecular Formula | C₇H₆IN₃ | |
| Molecular Weight | 259.05 g/mol | |
| Appearance | Solid | |
| InChI Key | PKVMOBFPBGHIFO-UHFFFAOYSA-N | |
| Storage Temperature | 4°C |
The electronic character of the molecule is influenced by the electron-donating nature of the amino group and the electron-withdrawing (by induction) yet polarizable nature of the iodine atom. This electronic push-pull system can influence the acidity of the N-H proton and the overall reactivity of the heterocyclic ring system.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. A representative synthetic pathway is outlined below.
General Synthetic Workflow
A common strategy involves the construction of the indazole ring followed by functional group installation. One plausible route begins with a substituted o-toluidine derivative.[4]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Reactivity of the 3-Iodo-1H-Indazol-7-Amine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole framework is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Among its many derivatives, the 3-iodo-1H-indazol-7-amine scaffold (CAS 1000340-82-8) has emerged as a particularly versatile and powerful building block.[4] Its strategic arrangement of three distinct reactive centers—an aryl iodide at the C-3 position, a primary amine at the C-7 position, and an acidic proton on the indazole nitrogen—provides a rich platform for controlled, multi-directional molecular elaboration. This guide offers an in-depth exploration of the scaffold's chemical reactivity, grounded in field-proven insights. We will dissect the synthesis of the core structure and provide a comprehensive analysis of its reactivity at each functional site, with a strong emphasis on palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, complete with detailed protocols and mechanistic discussions, to empower chemists in leveraging this scaffold for the synthesis of complex molecules and novel drug candidates.
The 1H-Indazol-7-Amine Core: A Privileged Scaffold in Drug Discovery
The indazole ring system is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Its prevalence in oncology is particularly notable, with blockbuster drugs such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) featuring this core.[1] The 7-amino substituted indazole, specifically, provides a crucial vector for building out molecular complexity, often serving as an anchor point or a key pharmacophoric element that can engage in critical hydrogen bonding interactions within a target protein.[5] The introduction of an iodine atom at the C-3 position transforms this already valuable core into a highly adaptable synthetic intermediate, primed for a host of robust carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of the this compound Scaffold
The construction of the target scaffold is a multi-step process that begins with readily available starting materials. A common and effective route involves the cyclization of a substituted aniline, followed by reduction and regioselective iodination.
Logical Synthesis Workflow
The synthesis leverages classical and reliable transformations. It starts with the diazotization of 2-methyl-6-nitroaniline to form the indazole ring system, followed by the reduction of the nitro group to the essential 7-amino functionality. The final step is a direct iodination at the electron-rich C-3 position.
Caption: A typical synthetic route to this compound.
A Multi-Faceted Reactive Hub: Analyzing the Scaffold's Reactivity
The synthetic utility of this compound stems from its three distinct points of reactivity. The choice of reagents and reaction conditions allows for selective functionalization at each site, enabling a modular approach to library synthesis and lead optimization.
Caption: The three primary reactive sites of the scaffold.
The C3-Iodo Position: Gateway to Molecular Complexity via Cross-Coupling
The carbon-iodine bond at the C-3 position is the most versatile handle for synthetic elaboration. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions due to the ease with which they undergo oxidative addition to a Pd(0) center, which is often the rate-determining step of the catalytic cycle.[6][7] This reactivity opens the door to a vast array of C-C and C-N bond-forming reactions.[8][9]
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures.[9][10] For the this compound scaffold, this reaction provides a direct and efficient route to 3-aryl or 3-vinyl indazoles.
-
Mechanistic Causality: The reaction is driven by a three-stage catalytic cycle: (1) Oxidative Addition of the C-I bond to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is critical as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[7]
-
Field-Proven Insights: While some Suzuki couplings on 3-iodoindazoles can proceed with the N-H unprotected, particularly under microwave irradiation[11], N-protection is often recommended to prevent catalyst inhibition and improve yields.[10][12] The choice of ligand is crucial; electron-rich, bulky phosphine ligands often accelerate the reductive elimination step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the direct attachment of terminal alkynes to the C-3 position, a valuable transformation for generating rigid linkers or precursors for further cyclization reactions.[13]
-
Mechanistic Causality: This reaction typically employs a dual-catalyst system.[14] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the Pd(II)-aryl complex.[13]
-
Field-Proven Insights: N-protection of the indazole is generally considered more critical for the Sonogashira reaction than for the Suzuki coupling.[6][15] The free N-H can interfere with the copper co-catalyst or the palladium catalyst, leading to diminished yields or reaction failure.[14]
This reaction is a powerful method for forming C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives.[16][17] Applied to the 3-iodoindazole scaffold, it can be used to introduce a diverse range of secondary amines at the C-3 position.
-
Mechanistic Causality: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[16][18] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) is crucial to deprotonate the amine without competing in the reaction.[18]
-
Field-Proven Insights: Ligand selection is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) are often required to promote the challenging reductive elimination step that forms the C-N bond.[17][19]
| Reaction Type | Typical Catalyst | Typical Ligand(s) | Typical Base | Typical Solvent | N-Protection |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DMF | Recommended, but optional under certain conditions[10][11] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DiPEA | THF, DMF | Generally required[6][14] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | Required to avoid cross-reactivity with the 7-amine |
The N7-Amine: A Handle for Classical Functionalization
The primary aromatic amine at the C-7 position is a nucleophilic site amenable to a wide range of classical organic transformations. Before performing these reactions, it is often necessary to protect the more reactive C-3 position or the N-1 position to ensure selectivity.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages, respectively. This is a common strategy for introducing new functionalities or modulating the electronic properties of the ring.
-
Diazotization: The 7-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to install functionalities such as halogens, cyano, or hydroxyl groups.
The N1-Indazole Proton: A Key Modulator of Reactivity
The proton on the N-1 nitrogen of the indazole ring is acidic and plays a critical role in the scaffold's overall reactivity. Its presence can be both a challenge and a strategic opportunity.
-
Interference in Catalysis: The acidic N-H can react with the bases or organometallic intermediates in cross-coupling reactions, leading to catalyst deactivation or unwanted side reactions.[6][12] This is the primary reason why N-protection is frequently employed.
-
Strategic N-Protection: The most common strategy to mitigate N-H reactivity is the installation of a protecting group. The choice of group is critical and can influence reaction outcomes.
-
Boc (tert-butyloxycarbonyl): Easily installed with di-tert-butyldicarbonate and removed under acidic conditions (e.g., TFA).[11]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group often used for more demanding reaction sequences.
-
-
N-Alkylation/Arylation: The N-1 position can also be a site for permanent functionalization. Direct alkylation can sometimes lead to mixtures of N-1 and N-2 isomers, and regiocontrol can be a significant challenge depending on the reaction conditions.[20]
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature precedents and should be optimized for specific substrates.
Protocol 4.1: Synthesis of 1H-Indazol-7-amine
(Adapted from hydrogenation procedures)[5]
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in ethanol or methanol, add 10% Palladium on carbon (10% w/w).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 1H-indazol-7-amine, which can be used directly or purified by column chromatography.
Protocol 4.2: Synthesis of this compound
(Adapted from direct iodination methods)[11][21][22]
-
To a solution of 1H-indazol-7-amine (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0-2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of iodine (I₂) (1.5-2.0 eq) in DMF dropwise to the mixture.
-
Stir at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 4.3: General Procedure for Suzuki-Miyaura Coupling
(Adapted from general Suzuki-Miyaura methodologies for iodoindazoles)[10][11]
-
In a reaction vessel, combine this compound (or its N-protected version) (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl-1H-indazol-7-amine product.
Conclusion
The this compound scaffold is a testament to the power of strategic functionalization in chemical synthesis. It offers chemists three orthogonal reactive sites that can be addressed with a high degree of control. The C-3 iodo group serves as a linchpin for advanced molecule construction via robust palladium-catalyzed cross-coupling reactions, while the N-7 amine and N-1 proton provide avenues for classical derivatization and modulation of physicochemical properties. A thorough understanding of the interplay between these sites, particularly the strategic decision of when to protect the indazole nitrogen, is key to unlocking the full synthetic potential of this exceptional building block. This guide provides the fundamental knowledge and practical starting points for researchers to confidently employ this scaffold in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. This compound | 1000340-82-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of 3-Iodo-1H-Indazol-7-Amine Derivatives
Abstract
The 3-iodo-1H-indazol-7-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Derivatives built upon this core have demonstrated significant potential in oncology and other therapeutic areas. This guide provides a comprehensive technical overview of the mechanism of action of these compounds, with a primary focus on their role as inhibitors of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). We will explore the molecular interactions, downstream signaling consequences, and the critical experimental workflows used to elucidate their activity and selectivity. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition
The indazole ring system is a bicyclic heteroaromatic structure that has proven to be a highly effective pharmacophore for targeting the ATP-binding site of protein kinases.[1][2] Its ability to form key hydrogen bond interactions within the hinge region of the kinase domain makes it a robust anchor for inhibitor design.[3] The this compound core, in particular, offers a strategic advantage for chemical elaboration. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse substituents through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
This guide will deconstruct the mechanistic underpinnings of this class of molecules, moving from their primary molecular targets to the cellular consequences of their inhibitory action, and finally to the practical methodologies for their evaluation.
Molecular Mechanism of Action: Targeting the TAM Family of Receptor Tyrosine Kinases
Derivatives of this compound predominantly function as ATP-competitive inhibitors of protein kinases. Extensive research has identified the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) as high-affinity targets for many compounds based on this scaffold.[1][5]
The TAM Kinase Family: Critical Regulators of Cellular Homeostasis and Disease
The TAM receptors are integral to a multitude of physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, cell proliferation, and survival.[5][6] Dysregulation of TAM signaling is strongly implicated in the pathogenesis of various cancers, where it promotes tumor growth, metastasis, and the development of therapeutic resistance.[1][7][8]
The canonical activation of TAM receptors is initiated by their ligands, Growth arrest-specific 6 (Gas6) and Protein S (Pros1), which bridge the receptor to phosphatidylserine exposed on the surface of apoptotic cells.[5][6] This binding event induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain, triggering downstream signaling cascades.[1][6]
Inhibition of TAM Kinase Signaling
This compound derivatives, by binding to the ATP pocket of the TAM kinase domain, prevent the transfer of phosphate from ATP to tyrosine residues. This abrogation of kinase activity blocks the initiation of downstream signaling pathways. Key pathways inhibited by the blockade of TAM receptors include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[6][8]
-
RAS/RAF/MEK/ERK Pathway: A central signaling cascade that drives cell proliferation.[6][8]
-
JAK/STAT Pathway: Involved in cell growth and immune responses.[6]
-
NF-κB Pathway: Promotes cell survival and inflammation.[6]
The following diagram illustrates the canonical TAM signaling pathway and the point of intervention for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-indazol-7-amine
Abstract: 3-Iodo-1H-indazol-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a scaffold or intermediate is critically dependent on its physicochemical properties, particularly solubility and stability. This guide provides a comprehensive technical overview of these characteristics. We delve into the theoretical and experimental determination of the compound's solubility profile in various pharmaceutically relevant solvents and explore its stability under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. Detailed, field-tested protocols for solubility and stability assessment are provided, alongside a discussion of the underlying chemical principles that govern its behavior. This document is intended for researchers, chemists, and formulation scientists working to advance drug discovery and development programs.
Introduction and Physicochemical Context
This compound (CAS 1000340-82-8) is a substituted indazole, a class of compounds known for a wide range of pharmacological activities.[1] The molecule's structure, featuring an aromatic bicyclic system, an amine group, and an iodine substituent, dictates its physicochemical properties and, consequently, its behavior in experimental and physiological environments.
-
Indazole Core: The 1H-indazole tautomer is generally more stable than the 2H form.[2] The aromatic nature provides a degree of thermal stability.[3]
-
7-Amine Group: This primary amine is a basic center, suggesting that the molecule's aqueous solubility will be highly dependent on pH.[4][5] It can be protonated at low pH, forming a more soluble salt.
-
3-Iodo Group: The carbon-iodine bond can be susceptible to degradation, particularly photolytic cleavage or reductive dehalogenation under certain stress conditions.[6] The iodine atom also increases the molecule's lipophilicity.
A thorough understanding of solubility and stability is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can hinder in vitro screening, lead to poor bioavailability, and create significant formulation challenges.[7] Likewise, instability can compromise the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[8] This guide provides the foundational knowledge and practical methodologies to characterize these critical attributes for this compound.
Aqueous and Organic Solubility Profile
Solubility is a key parameter that influences every stage of drug development, from initial high-throughput screening to final dosage form manufacturing.[7] The presence of the basic amine group in this compound makes its aqueous solubility pH-dependent, a crucial factor for predicting its behavior in the gastrointestinal tract.
Factors Influencing Solubility
-
pH: As a weak base, the solubility of this compound is expected to increase significantly as the pH of the aqueous medium drops below its pKa, due to the formation of the more polar, protonated species.[5][9]
-
Solvent Polarity: Solubility in organic solvents is governed by the "like dissolves like" principle. The molecule's moderate polarity suggests it will have appreciable solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol, but limited solubility in nonpolar solvents like hexane.
-
Temperature: For most solids, solubility increases with temperature. However, the magnitude of this effect must be determined empirically.[5]
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It involves agitating an excess of the solid compound in a solvent for an extended period until equilibrium is reached.[11][12]
Protocol 1: Shake-Flask Solubility Assessment
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure that the amount is sufficient to maintain a solid phase throughout the experiment.[12]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, DMSO, Ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[7][10]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining solid.[7]
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method. Calculate the solubility based on the dilution factor and a standard calibration curve.
Representative Solubility Data
The following table presents hypothetical solubility data for this compound to illustrate how results should be presented. Actual values must be determined experimentally.
| Solvent System | pH | Temperature (°C) | Estimated Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 15 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | >1000 |
| Water | ~7.0 | 25 | 25 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >50,000 |
| Ethanol | N/A | 25 | 2,500 |
| Acetonitrile | N/A | 25 | 800 |
| Hexane | N/A | 25 | <1 |
Chemical Stability and Degradation Pathways
Stability testing is essential to determine a drug substance's shelf-life and to identify its degradation products.[13][14] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[15]
Forced Degradation Studies
Forced degradation studies expose the API to conditions more severe than accelerated stability testing.[15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities. Key stress conditions are mandated by ICH guidelines.[16][17]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[15]
-
Thermal Degradation: Store the solid powder and the stock solution in an oven at 70°C for 7 days.
-
Photostability: Expose the solid powder and stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A control sample should be wrapped in aluminum foil.
-
-
Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The primary liabilities are the C-I bond and potential oxidation of the amine or the electron-rich ring system.
-
De-iodination (Hydrolytic/Photolytic): The most probable degradation pathway involves the cleavage of the carbon-iodine bond to form 1H-indazol-7-amine. This can be initiated by light or occur under hydrolytic conditions.
-
Oxidation: The amine group and the indazole ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species, especially in the presence of peroxide.
-
Dimerization/Polymerization: Under harsh stress conditions, radical-mediated or other reactions could lead to the formation of dimers or colored polymeric impurities.
Representative Stability Data
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | % Degradation | Major Degradant m/z | Potential Identity |
| 0.1 M HCl, 60°C, 48h | < 2% | - | Stable |
| 0.1 M NaOH, 60°C, 24h | ~5% | 275.0 (M+H)+ | Dimer/Oxidized Product |
| 3% H₂O₂, RT, 24h | ~15% | 149.1 (M+H)+ | Hydroxylated Species |
| Heat (Solid), 70°C, 7d | < 1% | - | Stable |
| Photolytic (ICH Q1B) | ~12% | 134.1 (M+H)+ | 1H-Indazol-7-amine |
Analytical Methodologies and Workflow Visualization
A robust, stability-indicating analytical method is required to accurately quantify this compound and separate it from process impurities and degradation products. A reverse-phase HPLC-UV method is standard.
Typical HPLC Method Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 40°C
Visualization of Experimental Workflow
The following diagram outlines the integrated workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: Integrated workflow for solubility and stability characterization.
Visualization of Potential Degradation Pathways
This diagram illustrates the likely chemical transformations this compound may undergo under stress conditions.
Caption: Potential degradation pathways for this compound.
Recommendations for Handling and Storage
Based on the predicted physicochemical properties and general handling for iodo-aromatic compounds, the following is recommended:
-
Storage: The solid material should be stored at 2-8°C, protected from light, in a tightly sealed container to prevent degradation.[6][18]
-
Solution Handling: Solutions, particularly in aqueous buffers, should be prepared fresh. If storage is necessary, they should be kept at low temperatures and protected from light. DMSO stock solutions are generally more stable but should also be stored frozen.
Conclusion
This compound is a molecule with significant potential, but its successful application hinges on a clear understanding of its solubility and stability. This guide has established that the compound is likely a weak base with pH-dependent aqueous solubility and is susceptible to photolytic and oxidative degradation. The provided protocols offer a robust framework for experimentally determining its precise solubility and stability profile. This essential data will empower researchers to design more effective experiments, develop suitable formulations, and accelerate the transition of promising compounds from the laboratory to clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajdhs.com [ajdhs.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. youtube.com [youtube.com]
- 9. ajdhs.com [ajdhs.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ijisrt.com [ijisrt.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 18. chemscene.com [chemscene.com]
Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 3-Iodo-1H-Indazol-7-Amine Derivatives
Foreword: The Strategic Importance of the 3-Iodo-1H-Indazol-7-Amine Scaffold
In the landscape of modern medicinal chemistry, the 1H-indazole core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple, pharmacologically relevant biological targets. Its inherent ability to engage in crucial hydrogen bonding interactions, particularly within the hinge region of protein kinases, has cemented its status as a cornerstone in the design of targeted therapeutics. The strategic introduction of an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring system endows the this compound scaffold with exceptional synthetic versatility and a focused yet adaptable vector for molecular recognition.
The iodine atom serves as a highly efficient synthetic handle, readily participating in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and diverse introduction of aryl and heteroaryl moieties, enabling a fine-tuning of the steric and electronic properties of the derivative to achieve high potency and selectivity for its intended biological target. The 7-amino group provides an additional point for modification and can contribute to the overall binding affinity and pharmacokinetic profile of the molecule.
This technical guide provides an in-depth exploration of the potential biological targets of this compound derivatives, with a primary focus on protein kinases and key regulators of apoptosis. We will delve into the rationale behind targeting these protein families, present state-of-the-art experimental workflows for target identification and validation, and provide detailed protocols to empower researchers in their quest to unlock the full therapeutic potential of this promising class of compounds.
I. The Kinome: A Fertile Hunting Ground for Indazole Derivatives
The human kinome, comprising over 500 protein kinases, represents a paramount class of drug targets, particularly in oncology and immunology. Kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. The 1H-indazole-3-amine moiety is a well-established hinge-binding fragment, mimicking the adenine portion of ATP to effectively compete for the enzyme's active site. Derivatives of this compound have been investigated as inhibitors of a range of kinases implicated in cancer progression.
Key Kinase Targets and Therapeutic Rationale:
-
Tyrosine Kinases: This superfamily of kinases plays a critical role in cell signaling pathways that govern cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases is a common driver of tumorigenesis.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.
-
c-Kit, FLT3: Receptor tyrosine kinases often mutated or overexpressed in hematological malignancies such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).
-
Src Family Kinases (SFKs) (e.g., Src, Lck, Fyn, Yes): Non-receptor tyrosine kinases that are key regulators of cell proliferation, survival, migration, and angiogenesis. Their overexpression and activation are common in many solid tumors.
-
BCR-ABL: A fusion protein with constitutive tyrosine kinase activity that is the causative agent of chronic myeloid leukemia (CML). The T315I "gatekeeper" mutation confers resistance to many first- and second-generation inhibitors, making the development of new inhibitors that can overcome this resistance a high priority.
-
-
Serine/Threonine Kinases: This class of kinases regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and stress responses.
-
PAK1 (p21-activated kinase 1): Implicated in tumor cell migration, invasion, and proliferation.
-
PLK4 (Polo-like kinase 4): A master regulator of centriole duplication, a process that is often dysregulated in cancer cells.
-
AKT: A central node in the PI3K signaling pathway, which is frequently activated in cancer and promotes cell survival and proliferation.
-
The following table summarizes the inhibitory activities of representative indazole derivatives against various cancer cell lines, highlighting the broad anti-proliferative potential of this compound class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Cellular Processes Affected |
| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | Apoptosis, Cell Cycle |
| 1H-indazole-3-amine derivatives | A549 (Lung Cancer) | - | Apoptosis, Cell Cycle |
| 1H-indazole-3-amine derivatives | PC-3 (Prostate Cancer) | - | Apoptosis, Cell Cycle |
| 1H-indazole-3-amine derivatives | Hep-G2 (Hepatoma) | - | Apoptosis, Cell Cycle |
II. Beyond Kinases: Targeting the Apoptotic Machinery
Cancer cells are characterized by their ability to evade apoptosis, or programmed cell death. A key strategy in cancer therapy is to reactivate this dormant cell death program. Indazole derivatives have shown promise in modulating the delicate balance of pro- and anti-apoptotic proteins, primarily through the p53 and Bcl-2 pathways.
-
The p53-MDM2 Axis: The tumor suppressor protein p53 is a master regulator of the cellular response to stress, including DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis. In many tumors with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Small molecules that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to tumor cell death.
-
The Bcl-2 Family: This family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism of drug resistance in cancer.
Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[1][2][3] This dual activity of targeting both kinase signaling and apoptotic pathways makes these compounds particularly attractive as potential multi-targeted anticancer agents.
III. Experimental Workflows for Target Identification and Validation
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. The following section details two powerful, complementary technologies for target deconvolution and validation: Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).
A. Chemical Proteomics: Fishing for Targets in the Cellular Ocean
Chemical proteomics is an affinity-based approach that utilizes a modified version of the bioactive compound to "fish out" its interacting proteins from a complex biological sample, such as a cell lysate.
Workflow:
-
Probe Synthesis: The this compound scaffold is derivatized with a linker and a reporter tag (e.g., biotin) at a position that does not interfere with its binding to the target proteins. The iodine at the 3-position is an ideal site for introducing a linker via a cross-coupling reaction.
-
Affinity Purification: The biotinylated probe is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the probe are captured on the beads.
-
Washing and Elution: Non-specifically bound proteins are removed by a series of washing steps. The specifically bound proteins are then eluted from the beads.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry. By comparing the proteins captured by the active probe with those captured by an inactive control probe, the specific targets of the compound can be identified.
Diagram of Chemical Proteomics Workflow:
Caption: Chemical proteomics workflow for target identification.
Detailed Protocol for Chemical Proteomics:
-
Probe Synthesis:
-
Synthesize the this compound derivative of interest.
-
Introduce a linker with a terminal alkyne or azide group at the 3-position via a Sonogashira or Suzuki coupling reaction.
-
Synthesize a biotin tag with a complementary azide or alkyne group.
-
Conjugate the biotin tag to the linker on the indazole derivative using a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.
-
Purify the biotinylated probe by HPLC.
-
-
Preparation of Cell Lysate:
-
Culture the chosen cell line (e.g., K562) to ~80% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Affinity Purification:
-
Equilibrate streptavidin-coated magnetic beads with lysis buffer.
-
Incubate the beads with the biotinylated probe to immobilize it.
-
Wash the beads to remove any unbound probe.
-
Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with an inactive biotinylated compound or with biotin alone.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and heating.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the active probe pulldown versus the control pulldown to identify specific binders.
-
B. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful biophysical method for confirming that a compound binds to its target protein within the complex environment of an intact cell. The principle is based on the ligand-induced thermal stabilization of the target protein.
Workflow:
-
Compound Treatment: Intact cells are treated with the this compound derivative or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Diagram of CETSA Workflow:
Caption: CETSA workflow for target engagement validation.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the data to the amount of protein at the lowest temperature.
-
Plot the normalized protein amount versus temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.
-
IV. Signaling Pathway Modulation: A Deeper Dive into Mechanism
Understanding how this compound derivatives modulate key signaling pathways is crucial for elucidating their mechanism of action and for rational drug development.
The p53-MDM2 Apoptotic Pathway
In response to cellular stress, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA). MDM2 keeps p53 levels in check by promoting its ubiquitination and degradation. Indazole derivatives that disrupt the p53-MDM2 interaction would lead to an accumulation of p53, thereby promoting apoptosis in cancer cells with wild-type p53.
Diagram of p53-MDM2 Pathway Modulation:
Caption: Modulation of the p53-MDM2 pathway by an indazole derivative.
The Bcl-2 Family-Mediated Apoptotic Pathway
The intrinsic apoptotic pathway is controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 family at the mitochondrial outer membrane. In cancer cells, this balance is often tipped towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2. Indazole derivatives may directly or indirectly inhibit Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Diagram of Bcl-2 Pathway Modulation:
Caption: Modulation of the Bcl-2 pathway by an indazole derivative.
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel targeted therapeutics. Its synthetic tractability, coupled with the inherent ability of the indazole core to interact with key biological targets, provides a rich platform for drug discovery. The primary targets for derivatives of this scaffold are protein kinases, owing to the well-established role of the 1H-indazole-3-amine moiety as a hinge-binding motif. Furthermore, the potential to modulate critical apoptotic pathways such as the p53-MDM2 axis and the Bcl-2 family of proteins opens up exciting possibilities for the development of multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.
The successful application of advanced experimental techniques such as chemical proteomics and CETSA is paramount for the unambiguous identification and validation of the biological targets of novel this compound derivatives. These methods provide a robust framework for understanding the mechanism of action of these compounds at a molecular level, thereby guiding medicinal chemistry efforts to optimize potency, selectivity, and overall drug-like properties.
As our understanding of the complex signaling networks that drive disease continues to grow, the strategic deployment of versatile and potent chemical scaffolds like this compound, in concert with cutting-edge target identification technologies, will undoubtedly pave the way for the next generation of precision medicines.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-1H-indazol-7-amine
Introduction
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its utility in the formation of carbon-carbon bonds under mild conditions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole core, particularly at the 3- and 7-positions, is of significant interest for the development of novel therapeutic agents. This document provides a comprehensive guide to the Sonogashira coupling of 3-Iodo-1H-indazol-7-amine, a key building block for the synthesis of novel 3,7-disubstituted indazole derivatives.
The presence of both an iodo-substituent and an amino group on the indazole ring presents unique challenges and opportunities. The high reactivity of the carbon-iodine bond makes it an excellent substrate for Sonogashira coupling.[2][4] However, the amino group can potentially coordinate to the metal catalysts, influencing their activity. Furthermore, the N-H of the indazole ring may require protection to prevent side reactions and catalyst inhibition, a common consideration in the cross-coupling of N-heterocycles.[5][6]
This guide will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed, field-proven protocols for the coupling of this compound, and offer troubleshooting strategies to overcome common experimental hurdles.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] Understanding these cycles is crucial for rational protocol design and optimization.
The Palladium Cycle
The palladium cycle is where the C(sp²)-C(sp) bond is ultimately formed.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.[1][2]
-
Transmetalation: The acetylide, generated in the copper cycle, is transferred from copper to the palladium center. This is often the rate-determining step.[1]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-1H-indazol-7-amine product and regenerate the active Pd(0) catalyst.[1]
The Copper Cycle
The copper cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[1]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[1][3]
Copper-Free Sonogashira Coupling
While the copper co-catalyst enhances reaction rates, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[2][4] Copper-free protocols have been developed to mitigate this issue. In these systems, the base directly facilitates the deprotonation of the alkyne at the palladium center.[1][3]
Caption: Figure 1. Simplified Sonogashira Catalytic Cycles.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for different alkyne coupling partners.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA). The volume should be sufficient to dissolve the starting materials.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Amine base (e.g., triethylamine or diisopropylamine, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1 equivalent) and Pd(PPh₃)₄ (0.05 equivalents).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.5 equivalents) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and proceed with the workup and purification as described in Protocol 1.
Protocol 3: Sonogashira Coupling with N-Protected Indazole
For certain sensitive substrates or to improve yields, protection of the indazole nitrogen may be necessary. A common protecting group is tert-butyloxycarbonyl (Boc).
Materials:
-
N-Boc-3-Iodo-1H-indazol-7-amine
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (as solvent and base)
-
Anhydrous, degassed THF
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting N-Boc-3-Iodo-1H-indazol-7-amine for the unprotected starting material.
-
After purification of the coupled product, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected product is desired.
Caption: Figure 2. General Experimental Workflow.
Data Summary and Comparison
| Protocol | Catalyst System | Co-catalyst | Base/Solvent | Temperature | Key Advantages | Potential Drawbacks |
| 1 | PdCl₂(PPh₃)₂ | CuI | TEA or DIPEA | Room Temp. to 60 °C | Robust, generally high yields | Potential for alkyne homocoupling |
| 2 | Pd(PPh₃)₄ | None | TEA or DIPA in DMF/Dioxane | 60-80 °C | Avoids Glaser coupling | May require higher temperatures and longer reaction times |
| 3 | PdCl₂(PPh₃)₂ | CuI | TEA in THF | Room Temp. to 60 °C | Can improve yields for sensitive substrates | Requires additional protection and deprotection steps |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality of reagents or solvents- Insufficiently inert atmosphere | - Use fresh, high-purity catalyst and reagents.[4]- Ensure solvents are anhydrous and properly degassed.[4][7]- Thoroughly purge the reaction vessel with an inert gas. |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Use fresh, high-purity reagents.[4]- Consider a different solvent; THF can sometimes promote this.[8]- Ensure the temperature is not excessively high. |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.[4]- Switch to a copper-free protocol (Protocol 2).- Reduce the amount of copper co-catalyst. |
| Difficulty in Product Purification | - Formation of closely related byproducts- Unreacted starting materials | - Optimize reaction conditions to improve conversion.- Employ different chromatographic techniques (e.g., reverse-phase HPLC). |
Conclusion
The Sonogashira coupling of this compound is a powerful method for the synthesis of novel 3-alkynyl-7-aminoindazole derivatives. By carefully selecting the reaction conditions, including the catalyst system, solvent, and base, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals working in this area. Further optimization may be required for specific substrates, and a thorough understanding of the reaction mechanism is key to successful implementation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols: 3-Iodo-1H-indazol-7-amine as a Strategic Precursor for Kinase Inhibitor Synthesis
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active agents, particularly protein kinase inhibitors.[1][2] This guide focuses on the strategic application of 3-iodo-1H-indazol-7-amine , a versatile and highly functionalized precursor for the synthesis of a new generation of targeted therapeutics. We will explore its chemical properties, delve into detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and discuss the significance of the resulting compounds in the landscape of kinase inhibitor drug discovery.
Introduction: The Strategic Advantage of the Indazole Core
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[1] Indazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic core.[1]
The utility of the indazole scaffold lies in its ability to mimic the purine core of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. The specific substitution pattern on the indazole ring is crucial for achieving potency and selectivity. This compound offers a unique combination of functionalities:
-
The 3-Iodo Group: This serves as a versatile synthetic handle for introducing a wide array of molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the exploration of the solvent-exposed region of the ATP-binding site, which is key to modulating inhibitor selectivity.
-
The 7-Amino Group: The strategic placement of this amino group can facilitate additional hydrogen bonding interactions within the active site, potentially enhancing binding affinity and influencing the inhibitor's pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a key building block in their kinase inhibitor discovery programs.
Physicochemical and Safety Profile of this compound
A thorough understanding of the precursor's properties is fundamental for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1000340-82-8 | [3][4][5] |
| Molecular Formula | C₇H₆IN₃ | [3] |
| Molecular Weight | 259.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% (typical) | [3] |
| Storage | Store at 4°C | [3] |
Safety Information: [3]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthetic Pathways: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position of the indazole is primed for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic organic chemistry for constructing C-C and C-N bonds. Below are detailed protocols for two of the most powerful transformations: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[6][7][8] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 3-(Pyridin-4-yl)-1H-indazol-7-amine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodo-heterocycles.[7][9][10]
Materials:
-
This compound (1.0 mmol, 259 mg)
-
Pyridine-4-boronic acid (1.2 mmol, 147 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (259 mg), pyridine-4-boronic acid (147 mg), and sodium carbonate (212 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg) followed by 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Purge the resulting suspension with the inert gas for another 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to afford the pure 3-(pyridin-4-yl)-1H-indazol-7-amine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki couplings. Other catalyst systems, such as Pd(dppf)Cl₂ or combinations of a Pd(II) source with a phosphine ligand (e.g., XPhos), can also be effective, particularly for more challenging substrates.[7]
-
Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, hence the need for degassing and maintaining an inert atmosphere.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14][15] This reaction is invaluable for introducing linear alkynyl linkers or terminal alkyne functional groups, which can serve as probes for deeper regions of the kinase active site or as handles for further "click" chemistry modifications.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 3-(Phenylethynyl)-1H-indazol-7-amine
This protocol is based on standard Sonogashira coupling conditions.[11][12][14]
Materials:
-
This compound (1.0 mmol, 259 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N) (5 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (259 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (11 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), triethylamine (5 mL), and phenylacetylene (0.12 mL).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Once the starting material is consumed, remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylethynyl)-1H-indazol-7-amine.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classical Sonogashira reaction employs a palladium catalyst for the main cycle and a copper(I) co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and techniques are recommended for optimal results.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The derivatized 3-substituted-1H-indazol-7-amines are valuable intermediates for the synthesis of potent and selective kinase inhibitors.
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3. Its synthesis involves the coupling of an indazole core with a pyridine moiety. While the approved synthesis of Axitinib starts from a different indazole precursor, the core principles of using a 3-iodoindazole are highly relevant.[16][17][18] A hypothetical route starting from a protected form of our precursor could involve a Heck reaction with 2-vinylpyridine.
Caption: Conceptual synthetic pathway towards Axitinib-like structures.
Targeting BCR-ABL and Overcoming Resistance
The 3-aminoindazole scaffold has been explored for its ability to inhibit BCR-ABL, including the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.[19][20] The 3-amino group of the indazole is crucial for forming a key hydrogen bond with the hinge residue Met318.[19] Sonogashira coupling of a related 4-iodo-3-aminoindazole has been used to synthesize potent pan-BCR-ABL inhibitors.[19] This highlights the potential of using this compound to generate novel inhibitors targeting this clinically important kinase.
| Kinase Target | Example Inhibitor Scaffold | Key Synthetic Step | IC₅₀ / EC₅₀ | Reference |
| FLT3, PDGFRα, Kit | 3-Amino-1H-indazol-6-yl-benzamides | Amide Coupling | Single-digit nM EC₅₀s | [20] |
| BCR-ABL (WT & T315I) | Diarylamide 3-aminoindazoles | Sonogashira Coupling | < 0.5 nM (WT), 9 nM (T315I) | [19] |
| FGFR1 | 2-Substituted Indazoles | Structure-based design | 0.8 - 90 µM | [1] |
Conclusion and Future Perspectives
This compound is a high-value precursor for the synthesis of sophisticated kinase inhibitors. Its strategic functionalization at the C3 and C7 positions provides medicinal chemists with a powerful platform to fine-tune potency, selectivity, and pharmacokinetic properties. The palladium-catalyzed cross-coupling reactions detailed in this guide offer reliable and versatile methods for generating diverse libraries of novel indazole-based compounds. As the quest for more effective and selective targeted therapies continues, the intelligent application of such well-designed building blocks will remain paramount to the success of drug discovery endeavors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1000340-82-8 [sigmaaldrich.com]
- 4. 1H-Indazol-7-amine, 3-iodo- CAS#: 1000340-82-8 [m.chemicalbook.com]
- 5. 1H-Indazol-7-amine, 3-iodo- | 1000340-82-8 [amp.chemicalbook.com]
- 6. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 18. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 19. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Iodo-1H-indazol-7-amine
Introduction: The Strategic Value of 3-Iodo-1H-indazol-7-amine in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have led to the development of several blockbuster drugs. The strategic functionalization of the indazole core is therefore a critical endeavor in the quest for novel therapeutics. This compound emerges as a particularly valuable starting material, offering two distinct points of reactivity: the 3-iodo group, which is primed for a variety of cross-coupling reactions, and the 7-amino group, a versatile handle for the construction of fused heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel and complex heterocyclic compounds from this versatile building block. We will delve into key synthetic strategies, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The 3-iodo substituent of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. These reactions are fundamental for generating a diverse library of 3-substituted-7-aminoindazoles, which can serve as precursors for further cyclization or as final target molecules.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indazol-7-amines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl moieties at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The choice of catalyst and ligand can significantly influence the reaction efficiency. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: An inorganic base like sodium carbonate or potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
N-Protection: While some Suzuki couplings on 3-iodoindazoles can proceed without N-protection, it is often beneficial to protect the indazole nitrogen (N1) to prevent side reactions and improve yields, especially for more complex substrates.[1][2] The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-7-amine
-
N-Protection (Optional but Recommended): To a solution of this compound (1.0 g, 3.83 mmol) in dichloromethane (20 mL), add di-tert-butyl dicarbonate (Boc)₂O (1.0 g, 4.59 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford N-Boc-3-iodo-1H-indazol-7-amine.
-
Suzuki-Miyaura Coupling: In a microwave vial, combine N-Boc-3-iodo-1H-indazol-7-amine (500 mg, 1.38 mmol), 4-methoxyphenylboronic acid (252 mg, 1.66 mmol), Pd(PPh₃)₄ (80 mg, 0.069 mmol), and sodium carbonate (293 mg, 2.76 mmol). Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Seal the vial and irradiate in a microwave reactor at 120 °C for 40 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(4-methoxyphenyl)-1H-indazol-7-amine.
-
Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1, 10 mL) and stir at room temperature for 1 hour. Concentrate the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 3-(4-methoxyphenyl)-1H-indazol-7-amine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 3-Iodoindazoles
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | [3] |
| 2 | 2-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | [1] |
| 3 | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 87 (microwave) | [2] |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 3-aryl-1H-indazol-7-amines.
Part 2: Synthesis of Fused Heterocyclic Systems via Cyclization Reactions
The 7-amino group of this compound is a key functional group for the construction of fused polycyclic heterocyclic systems. By reacting this amino group with appropriate bifunctional reagents, a variety of novel ring systems can be accessed.
Combes Quinoline Synthesis for Indazolo[7,6-g]quinolines
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[4][5] This methodology can be effectively applied to this compound to construct the indazolo[7,6-g]quinoline scaffold.
Causality Behind Experimental Choices:
-
β-Diketone: The choice of β-diketone determines the substitution pattern on the newly formed quinoline ring. Acetylacetone is a common choice, leading to a dimethyl-substituted quinoline.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is required to promote the cyclization and dehydration steps.[6]
-
Temperature: The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization to completion.
Experimental Protocol: Synthesis of 4,6-dimethyl-1H-indazolo[7,6-g]quinoline
-
Reaction Setup: In a round-bottom flask, add this compound (500 mg, 1.91 mmol) and acetylacetone (0.24 mL, 2.30 mmol).
-
Acid Addition: Carefully add concentrated sulfuric acid (5 mL) to the mixture while cooling in an ice bath.
-
Reaction Execution: Heat the reaction mixture at 110 °C for 4 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated aqueous solution of ammonium hydroxide. The precipitate is collected by filtration, washed with water, and dried. Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1H-indazolo[7,6-g]quinoline.
Diagram 2: Combes Quinoline Synthesis
Caption: Synthesis of indazolo[7,6-g]quinolines via Combes reaction.
Pictet-Spengler Reaction for Tetrahydro-indazolo-carbolines
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related structures from a β-arylethylamine and an aldehyde or ketone.[7][8] By first converting the 7-amino group of this compound into a β-indazolylethylamine, this reaction can be used to construct novel fused polycyclic systems.
Experimental Protocol: Synthesis of Tetrahydro-indazolo[7,6-e]pyrrolo[2,3-b]pyridines
-
Synthesis of the β-Indazolylethylamine Precursor:
-
Acylate this compound with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding chloroacetamide.
-
Reduce the amide functionality using a reducing agent like lithium aluminum hydride (LiAlH₄) to obtain N-(2-chloroethyl)-3-iodo-1H-indazol-7-amine.
-
Perform an intramolecular cyclization (e.g., via a Friedel-Crafts type reaction) to form the β-indazolylethylamine precursor.
-
-
Pictet-Spengler Reaction:
-
Dissolve the β-indazolylethylamine precursor (1.0 mmol) and an aldehyde (e.g., formaldehyde, 1.2 mmol) in a suitable solvent such as toluene.
-
Add an acid catalyst, for example, trifluoroacetic acid (TFA) (0.1 mmol).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tetrahydro-indazolo-carboline derivative.
-
Diagram 3: Pictet-Spengler Reaction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Pictet-Spengler Reaction [ebrary.net]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3-Iodo-1H-indazol-7-amine Derivatives
Introduction: The Strategic Importance of 3-Iodo-1H-indazol-7-amine in Drug Discovery
The this compound scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a versatile building block for a multitude of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the iodo group at the C-3 position provides a reactive handle for late-stage functionalization via cross-coupling reactions, while the 7-amino group often acts as a key hydrogen bond donor, crucial for molecular recognition at the target protein's active site. However, the inherent reactivity of both the indazole's two ring nitrogens (N1 and N2) and the exocyclic primary amine at C-7 presents a significant challenge in multi-step syntheses. Uncontrolled side reactions, regioselectivity issues, and diminished yields are common hurdles. Therefore, a robust and well-defined protecting group strategy is paramount to unlocking the full synthetic potential of this valuable intermediate.
This technical guide provides an in-depth analysis and field-proven protocols for the strategic protection and deprotection of this compound. We will explore orthogonal strategies that allow for the selective masking and unmasking of the 7-amino group and the indazole N-H, thereby enabling precise downstream chemical modifications.
The Chemoselectivity Challenge: Differentiating Nucleophilic Centers
The core synthetic challenge in manipulating this compound lies in the presence of three nucleophilic nitrogen atoms: the N1 and N2 atoms of the indazole ring and the exocyclic 7-amino group. The relative nucleophilicity of these sites can be influenced by steric and electronic factors, as well as the reaction conditions employed. Generally, the exocyclic primary amine is more nucleophilic than the endocyclic indazole nitrogens, making it more susceptible to acylation or alkylation. However, under basic conditions, the indazole N-H is readily deprotonated, forming a highly nucleophilic indazolide anion, which can lead to a mixture of N1 and N2 substituted products. A successful protecting group strategy must therefore address this chemoselectivity issue head-on.
Orthogonal Protecting Group Strategy: A Logic-Driven Approach
An orthogonal protecting group strategy is one in which each protecting group can be removed under a specific set of conditions without affecting the others. For this compound, a logical approach involves the initial protection of the more reactive 7-amino group, followed by protection of the indazole N-H. This sequence leverages the inherent reactivity differences to achieve selectivity.
For this purpose, the acid-labile tert-butoxycarbonyl (Boc) group is an excellent choice for the 7-amino moiety, while the fluoride-labile 2-(trimethylsilyl)ethoxymethyl (SEM) group is well-suited for the indazole nitrogen. This combination allows for selective deprotection and subsequent functionalization at either nitrogen center.
Caption: Orthogonal protection and deprotection strategy for this compound.
Part 1: Protection of the 7-Amino Group with tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] For aromatic amines, the protection reaction is generally straightforward.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.5 equiv.) to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (3-iodo-1H-indazol-7-yl)carbamate.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or DIPEA |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Part 2: Protection of the Indazole N-H with 2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group is an excellent choice for protecting the indazole nitrogen. It is stable to a variety of conditions, including those used for Boc deprotection (acidic), and can be selectively removed with a fluoride source.[2] Critically, for indazoles, the use of specific conditions can favor regioselective protection at the N2 position, which can be advantageous for directing subsequent C3-functionalization.[3][4]
Protocol 2: N2-Selective SEM Protection of tert-butyl (3-iodo-1H-indazol-7-yl)carbamate
Materials:
-
tert-butyl (3-iodo-1H-indazol-7-yl)carbamate
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl (3-iodo-1H-indazol-7-yl)carbamate (1.0 equiv.) in acetonitrile, add DIPEA (2.0 equiv.).
-
Add SEM-Cl (1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the fully protected intermediate.
| Parameter | Condition |
| Solvent | Acetonitrile (ACN) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Reagent | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Part 3: Selective Deprotection Strategies
The orthogonality of the Boc and SEM groups allows for their selective removal, opening up avenues for stepwise functionalization of the this compound core.
Protocol 3: Selective Deprotection of the N-Boc Group
Materials:
-
Fully protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the fully protected starting material in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-SEM protected this compound.
Protocol 4: Selective Deprotection of the N-SEM Group
Materials:
-
Fully protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the fully protected starting material in THF.
-
Add TBAF (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected this compound.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Iodo-1H-indazol-7-amine
Introduction: The Strategic Importance of 3-Iodo-1H-indazol-7-amine in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. The specific compound, this compound, represents a particularly valuable starting material for the synthesis of novel therapeutics. Its unique trifunctional nature—an amino group for derivatization, an iodo group for cross-coupling reactions, and the indazole core for diverse biological interactions—offers a versatile platform for the generation of extensive and structurally diverse compound libraries.
This guide provides an in-depth exploration of the derivatization of the 7-amino group of this compound. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and strategic considerations essential for successful synthesis and drug development. We will delve into three fundamental transformations of the amino group: acylation, sulfonylation, and reductive amination. Each section will provide a detailed, field-proven protocol, an explanation of the mechanistic rationale, and insights into potential challenges and optimization strategies.
I. Acylation of the 7-Amino Group: Synthesis of Indazolyl Amides
The formation of an amide bond is a cornerstone of medicinal chemistry, prized for its stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. Acylation of the 7-amino group of this compound allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Causality Behind Experimental Choices in Acylation
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. The most common and reliable methods involve the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride or an anhydride. The choice of base is also critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically used to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile. The solvent, dichloromethane (DCM), is chosen for its inertness and ability to dissolve a wide range of organic compounds.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3-iodo-1H-indazol-7-yl)amide.
Data Presentation: Representative Acylation Reactions
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 85-95 |
| Benzoyl chloride | DIEA | DCM | 4 | 80-90 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 82-92 |
Experimental Workflow: Acylation
Caption: Workflow for the acylation of this compound.
II. Sulfonylation of the 7-Amino Group: Crafting Indazolyl Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including antibacterial, diuretic, and anticancer effects. The sulfonamide group can act as a bioisostere for a carboxylic acid or a phosphate group, and its geometry and hydrogen bonding capabilities make it an important pharmacophore. The synthesis of N-(7-indazolyl)benzenesulfonamide derivatives has been reported as a strategy for developing potent cell cycle inhibitors.[2]
Scientific Rationale for Sulfonylation Protocol
Similar to acylation, direct sulfonylation with a sulfonic acid is not feasible. The reaction is typically carried out using a more electrophilic sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent in this reaction. It effectively scavenges the HCl produced and can also act as a nucleophilic catalyst. The reaction is often heated to drive it to completion, especially with less reactive amines or sulfonyl chlorides.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol outlines a general method for the sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with DCM. Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-(3-iodo-1H-indazol-7-yl)sulfonamide.
Data Summary: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | 80 | 6 | 75-85 |
| p-Toluenesulfonyl chloride | Pyridine | 80 | 6 | 78-88 |
| Methanesulfonyl chloride | Pyridine | 60 | 4 | 70-80 |
Logical Relationship: Sulfonylation Pathway
Caption: Key steps in the sulfonylation of this compound.
III. Reductive Amination: N-Alkylation of the 7-Amino Group
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. This method is highly favored in medicinal chemistry for its broad substrate scope and high efficiency.
The "Why" Behind the Reductive Amination Protocol
Direct alkylation of amines with alkyl halides can be difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination circumvents this issue by providing a more controlled, stepwise approach to N-alkylation. The choice of the reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the reductive amination of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Anhydrous Methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous methanol or DCM.
-
Acidification: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated-3-iodo-1H-indazol-7-amine.
Data Presentation: Representative Reductive Amination Reactions
| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | 4 | 70-80 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | 75-85 |
| Cyclohexanecarboxaldehyde | NaBH₃CN | Methanol | 8 | 72-82 |
Experimental Workflow: Reductive Amination
Caption: The two-stage process of reductive amination.
IV. Conclusion and Future Perspectives
The derivatization of the 7-amino group of this compound through acylation, sulfonylation, and reductive amination provides a robust and versatile platform for the synthesis of novel indazole-based compounds with significant therapeutic potential. The protocols outlined in this guide are designed to be both practical and informative, providing researchers with a solid foundation for their synthetic endeavors. The strategic combination of these derivatization techniques with subsequent modifications at the 3-iodo position (e.g., via Suzuki or Sonogashira coupling) opens up a vast chemical space for exploration in the quest for new and effective medicines. As our understanding of the biological targets of indazole derivatives continues to grow, the ability to efficiently and selectively modify this key scaffold will remain a critical component of successful drug discovery programs.
V. References
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. PubMed. --INVALID-LINK--
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. --INVALID-LINK--
-
Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. --INVALID-LINK--
-
Methods for preparing indazole compounds. Google Patents. --INVALID-LINK--
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. --INVALID-LINK--
-
Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. --INVALID-LINK--
-
Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. --INVALID-LINK--
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. PubMed. --INVALID-LINK--
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. --INVALID-LINK--
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. --INVALID-LINK--
-
Use of homeopathic molecular iodine as a catalyst for green and direct reductive amination of aldehydes. TSI Journals. --INVALID-LINK--
-
Reductive amination of various aldehydes. ResearchGate. --INVALID-LINK--
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. --INVALID-LINK--
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. --INVALID-LINK--
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. --INVALID-LINK--
-
One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat. Thieme Connect. --INVALID-LINK--
-
Procedimiento para la preparacion de un derivado de indazol-3-carboxamida. Google Patents. --INVALID-LINK--
-
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. --INVALID-LINK--
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. --INVALID-LINK--
-
Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. PubMed Central. --INVALID-LINK--
-
Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. --INVALID-LINK--
-
Indazole derivatives. Google Patents. --INVALID-LINK--
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. --INVALID-LINK--
-
Synthetic method of 3-amino-4-iodo-indazole. Google Patents. --INVALID-LINK--
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. --INVALID-LINK--
-
Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. --INVALID-LINK--
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. --INVALID-LINK--
-
A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. --INVALID-LINK--
References
experimental protocol for the iodination of 1H-indazol-7-amine
An Application Guide to the Synthesis of 7-Iodo-1H-indazole: A Key Building Block for Kinase Inhibitor Scaffolds
Authored by: A Senior Application Scientist
Abstract
This technical note provides a comprehensive and field-tested protocol for the synthesis of 7-iodo-1H-indazole, a critical precursor in the development of advanced pharmaceutical agents, particularly kinase inhibitors. The procedure detailed herein is based on a robust Sandmeyer-type reaction, proceeding via the diazotization of the commercially available 1H-indazol-7-amine. We delve into the underlying chemical principles, provide a meticulous step-by-step experimental guide, and outline essential safety protocols and characterization methods. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering a reliable methodology for accessing this high-value molecular scaffold.
Introduction: The Strategic Importance of 7-Iodo-1H-indazole
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a halogen, particularly iodine, at the C7-position transforms the indazole molecule into a versatile building block. This functionalization serves as a crucial handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Such modifications are instrumental in synthesizing libraries of complex molecules for screening and lead optimization in drug discovery programs. The synthesis of 7-iodo-1H-indazole from 1H-indazol-7-amine is a key transformation, enabling the construction of novel indazole-based therapeutics.[1]
Mechanistic Rationale: The Sandmeyer Reaction
The conversion of an aromatic amine to an aryl iodide is efficiently achieved through the Sandmeyer reaction. This classic transformation involves two principal stages:
-
Diazotization: The primary aromatic amine, 1H-indazol-7-amine, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group.[2] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Iodide Displacement: The resulting diazonium salt is then introduced to a solution containing an iodide source, typically potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the dinitrogen gas (N₂), leading to the formation of the stable 7-iodo-1H-indazole.[1][2] The use of iodine (I₂) can sometimes be employed as a catalyst to facilitate this process.[2]
This method is highly reliable for installing iodine at the precise location of the parent amino group, offering superior regioselectivity compared to direct electrophilic iodination methods which can sometimes yield mixtures of isomers on complex heterocyclic systems.[3]
Experimental Protocol
This protocol is designed for the gram-scale synthesis of 7-iodo-1H-indazole. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Indazol-7-amine | ≥97% | Standard Supplier | Starting Material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | Corrosive |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier | Oxidizer, Toxic |
| Potassium Iodide (KI) | ACS Reagent, ≥99% | Standard Supplier | |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Standard Supplier | For quenching |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction Solvent |
| Brine (Saturated NaCl) | Prepared in-house | For washing | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Supplier | Drying Agent |
| Deionized Water | Laboratory Source | ||
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography |
| Hexane / Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent for chromatography |
Equipment
-
Round-bottom flasks (three-neck configuration recommended for addition funnels)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
Step 1: Formation of the Diazonium Salt
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1H-indazol-7-amine (e.g., 5.0 g, 37.5 mmol).
-
Carefully add deionized water (50 mL) followed by concentrated hydrochloric acid (10 mL). Stir the mixture to form a slurry.
-
Cool the flask in an ice-water bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the addition.
-
In a separate beaker, prepare a solution of sodium nitrite (2.85 g, 41.3 mmol, 1.1 eq) in deionized water (15 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred indazole slurry over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting solution in the ice bath for an additional 30 minutes. The formation of the diazonium salt is now complete. Keep this solution cold for the next step.
Step 2: Iodide Displacement Reaction
-
In a separate 500 mL flask, prepare a solution of potassium iodide (9.35 g, 56.3 mmol, 1.5 eq) in deionized water (50 mL).
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution in portions over 30 minutes. Vigorous gas evolution (N₂) will be observed. A dark-colored solid will precipitate.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Extraction
-
To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark iodine color disappears and the solution becomes lighter (typically pale yellow or off-white).
-
Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Step 4: Purification
-
The crude 7-iodo-1H-indazole can be purified by flash column chromatography.[4][5]
-
Prepare a column with silica gel, slurried in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% EtOAc in hexane and gradually increasing to 30-40% EtOAc). The elution should be monitored by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 7-iodo-1H-indazole as a solid.
-
Alternatively, for higher purity, recrystallization from a suitable solvent system like ethanol/water or an isopropyl alcohol/hexane mixture can be performed.[4]
Workflow Visualization
Caption: Workflow for the synthesis of 7-iodo-1H-indazole.
Characterization
The identity and purity of the synthesized 7-iodo-1H-indazole should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the indazole ring. The chemical shifts will be distinct from the starting amine. |
| ¹³C NMR | A signal for the carbon atom bearing the iodine (C-I bond) will be present, typically in the 90-100 ppm range. Other aromatic carbon signals will also be observed. |
| Mass Spec (MS) | The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₇H₅IN₂ (m/z ≈ 244.96). The isotopic pattern for iodine will be observed. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
Adherence to strict safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[6][7]
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors and gases.[6][8]
-
Reagent Hazards:
-
Concentrated Acids: Highly corrosive. Handle with extreme care.[9]
-
Sodium Nitrite: A strong oxidizer and is toxic if ingested. Avoid contact with combustible materials.[2]
-
Iodine/Potassium Iodide: Can cause skin and respiratory irritation.[8][9]
-
Diazonium Salts: Are thermally unstable and potentially explosive, especially if allowed to dry. Crucially, do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times.[2]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected separately.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is strictly maintained at 0-5 °C during NaNO₂ addition. Check the purity of NaNO₂. |
| Premature decomposition of diazonium salt. | Add the diazonium salt to the KI solution promptly after its formation. Do not let it warm up. | |
| Dark, Tarry Crude Product | Side reactions due to elevated temperature. | Improve temperature control during both diazotization and iodide addition steps. |
| Insufficient quenching. | Add more sodium thiosulfate solution until the iodine color is fully discharged. | |
| Poor Separation in Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC with various ratios of hexane and ethyl acetate to achieve better separation.[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: In Vitro Characterization of 3-Iodo-1H-indazol-7-amine Derivatives as Kinase Inhibitors
Introduction
The 3-Iodo-1H-indazol-7-amine scaffold represents a promising chemical core for the development of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1] Derivatives based on this and similar indazole structures have shown significant potential as potent inhibitors of key signaling kinases, particularly the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs).[2][3][4][5] The AXL kinase, in particular, has emerged as a critical target in oncology due to its role in promoting tumor growth, metastasis, and the development of drug resistance.[6][7][8]
This guide provides a comprehensive framework for the in vitro characterization of this compound derivatives. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a logical workflow that moves from initial biochemical potency to cellular target engagement and functional outcomes. We will explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to build a robust data package for your candidate inhibitors.
The workflow is structured to answer three fundamental questions:
-
Biochemical Potency: How strongly does the compound inhibit the purified target kinase?
-
Cellular Efficacy: Does the compound engage its target within a live cell and elicit a functional response?
-
Mechanism of Action: Does the compound inhibit the intended downstream signaling pathways?
Section 1: Biochemical Potency Assessment via TR-FRET
Expertise & Experience: The initial step in characterizing any inhibitor is to determine its direct inhibitory activity against the purified target enzyme in a cell-free system.[9] This provides a baseline measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for structure-activity relationship (SAR) studies.[9] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen® Eu Kinase Binding Assay, which is a robust, high-throughput method for measuring inhibitor binding to the kinase's ATP pocket.[10][11][12] This binding assay format is advantageous as it measures the direct displacement of a fluorescent tracer from the kinase, making it suitable for various inhibitor types, including ATP-competitive inhibitors.[10][12]
Workflow for Biochemical IC50 Determination
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Iodo-1H-indazol-7-amine
Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura and Sonogashira cross-coupling reactions with the versatile building block, 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and unlock the full synthetic potential of this important scaffold. The indazole core is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. We will move beyond generic advice to explain the "why" behind procedural steps, empowering you to make informed decisions for successful reaction outcomes.
Section 1: General Considerations for Coupling with this compound
The this compound substrate presents a unique set of challenges and opportunities. The electron-rich nature of the indazole ring, combined with the coordinating potential of the C7-amine and the N-H of the pyrazole ring, can significantly influence catalyst activity and reaction pathways. Understanding these interactions is the first step toward optimization.
Frequently Asked Questions (General)
-
Q1: Does the N-H on the indazole ring require protection prior to coupling?
-
A1: While not always mandatory, N-H protection (e.g., with a Boc group) can be highly beneficial, particularly in Sonogashira couplings. Unprotected 3-iodo-1H-indazoles can sometimes fail to couple at the 3-position.[3] Protection prevents competitive N-arylation or N-alkynylation and can improve solubility. However, for some Suzuki couplings, reactions can proceed successfully without protection.[4] If you observe complex mixtures or low yields, consider N-protection as a primary optimization step.
-
-
Q2: How does the C7-amine group affect the reaction?
-
A2: The primary amine at the C7 position is a potential ligand for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes. To mitigate this, using ligands that are more sterically bulky and electron-rich than the amine is often necessary to ensure they effectively coordinate to the palladium center.[5]
-
-
Q3: What is the general reactivity of the C3-Iodo bond in this scaffold?
-
A3: The C-I bond is the most reactive of the carbon-halogen bonds for oxidative addition to a Pd(0) center, following the general trend I > OTf > Br >> Cl.[6] This high reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
-
Section 2: Suzuki-Miyaura Coupling Troubleshooting & Optimization
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various boronic acids or esters.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Technical Support Center: Regioselective Synthesis of 3-Iodo-1H-indazol-7-amine
An in-depth guide to navigating the complexities of synthesizing 3-Iodo-1H-indazol-7-amine, a critical building block in medicinal chemistry. This guide is structured to address common experimental failures, explain the underlying chemical principles, and provide robust, field-proven protocols.
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The regioselective synthesis of this compound presents a significant synthetic challenge due to the competing electronic effects of the indazole ring system and the strongly activating 7-amino group. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We diagnose the likely cause and provide actionable solutions based on established chemical principles and extensive laboratory experience.
Q1: "I attempted a direct electrophilic iodination of 1H-indazol-7-amine using I₂/KOH, but my yield is very low, and I have a complex mixture of isomers. What's going wrong?"
Root Cause Analysis: This is the most common issue and stems from the inherent electronic nature of the 1H-indazol-7-amine scaffold. The C7-amino group is a powerful activating group that directs electrophiles to the ortho (C6) and para (C4) positions via resonance stabilization. Simultaneously, the pyrazole ring of the indazole is electron-rich, but the C3 position is often less nucleophilic than other positions on the benzene ring, especially when a powerful activating group is present. Direct iodination, therefore, leads to a competitive reaction at multiple sites, resulting in poor regioselectivity and difficult purification.
Solutions & Experimental Recommendations:
-
Protect the 7-Amino Group: The primary issue is the directing effect of the free amine. Protecting it as an amide (e.g., acetyl or Boc) will temper its activating effect and can alter the regiochemical outcome. However, this adds extra steps to your synthesis (protection/deprotection).
-
Optimize Direct Iodination Conditions: While challenging, some success can be achieved with direct iodination. The choice of base and solvent is critical. Conditions using potassium hydroxide (KOH) and iodine (I₂) in a polar aprotic solvent like DMF are frequently reported for C3-iodination of the parent indazole scaffold.[1][2] For the 7-amino substituted version, careful control of stoichiometry and temperature is paramount.
Troubleshooting Table for Direct Iodination:
| Parameter | Problem | Recommended Action | Rationale |
| Reagent Stoichiometry | Excess iodinating agent (e.g., I₂) leads to di- or tri-iodinated products. | Use 1.05-1.1 equivalents of the iodinating agent. | Minimizes over-reaction while ensuring the starting material is consumed. |
| Base | Strong bases like KOH can deprotonate the indazole N-H, which influences reactivity. | Try a weaker base like potassium carbonate (K₂CO₃) or an organic base. | Alters the nucleophilicity of the indazole ring system, potentially favoring C3 attack. |
| Solvent | DMF can contain amine impurities that react with iodine. | Use freshly distilled, high-purity DMF or consider an alternative like 1,4-dioxane.[2] | Ensures a clean reaction environment free from competing side reactions. |
| Temperature | High temperatures can lead to decomposition and lack of selectivity. | Run the reaction at room temperature or below (0 °C) and monitor carefully by TLC/LCMS. | Lower kinetic energy can enhance selectivity between positions with small activation energy differences. |
Q2: "My attempts at direct iodination are still not selective. How can I guarantee the iodine is installed only at the C3 position?"
Root Cause Analysis: To achieve absolute regioselectivity, a strategy that circumvents the electronics of the substrate is required. Directed ortho-metalation (DoM) is the most powerful and reliable method for this purpose. This strategy uses a directing group to deliver a strong base to a specific position, enabling regioselective deprotonation and subsequent quenching with an electrophile (in this case, an iodine source).
Solution: Directed ortho-Metalation (DoM) via N-Protection
The most effective approach involves protecting the indazole at the N2 position. An N2-protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can efficiently direct regioselective lithiation at the adjacent C3 position.[3] The resulting C3-lithiated intermediate can then be trapped with an iodine source to yield the 3-iodoindazole with near-perfect regioselectivity.
Workflow for Directed ortho-Metalation
Caption: Directed ortho-Metalation workflow for C3-iodination.
Part 2: Detailed Experimental Protocols
These protocols are provided as a starting point. As a Senior Application Scientist, I advise you to perform small-scale trials to optimize conditions for your specific setup.
Protocol 1: Regioselective C3-Iodination via N2-SEM Protection & Lithiation
This protocol is adapted from methodologies proven to direct functionalization to the C3 position of indazoles.[3]
Step 1: N2-Protection of 1H-indazol-7-amine with SEM-Cl
-
Dissolve 1H-indazol-7-amine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC. Upon completion, quench carefully with saturated aq. NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the N1- and N2-SEM isomers. The N2 isomer is required for the next step.
Step 2: C3-Iodination via Directed ortho-Metalation
-
Dissolve the N2-SEM-protected indazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise. A color change is often observed. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the lithiated indazole solution at -78 °C.
-
Stir for 1-2 hours at -78 °C, then allow to slowly warm to room temperature.
-
Quench the reaction with saturated aq. Na₂S₂O₃ to remove excess iodine.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3: N2-SEM Deprotection
-
Dissolve the N2-SEM-3-iodoindazole in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).
-
Stir at room temperature or gently heat (e.g., 50 °C) until the reaction is complete (monitor by TLC/LCMS).
-
Concentrate the reaction mixture and purify by column chromatography to yield the final product, this compound.
Part 3: Frequently Asked Questions (FAQs)
Q: Is a Sandmeyer reaction a viable alternative? A: A Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt, is theoretically possible but practically challenging for this target.[4][5][6] The synthesis would require starting with a 3,7-diaminoindazole precursor. Diazotizing the 3-amino group in the presence of the 7-amino group would be a significant selectivity challenge. Furthermore, the stability of the intermediate diazonium salt is a concern. For these reasons, the directed ortho-metalation route is far more reliable and efficient.
Q: How do I confirm the regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool.
-
¹H NMR: The proton at the C3 position will be absent in the product spectrum. You should observe the characteristic aromatic protons for the 4, 5, and 6 positions.
-
¹³C NMR: A significant downfield shift is expected for the C3 carbon due to the attachment of the electronegative iodine atom.
-
2D NMR (HMBC/HSQC): These experiments are definitive. An HMBC experiment will show long-range correlations between protons and carbons. For example, the proton at C4 should show a correlation to the C3 carbon, confirming the iodine's position.
Q: Why not use a transition-metal-catalyzed C-H activation approach? A: Transition-metal-catalyzed C-H functionalization is a powerful, modern technique for synthesizing substituted indazoles.[7][8][9] However, these methods are often developed for C-H arylation, amination, or alkylation. Direct C-H iodination via this method is less common and may still face regioselectivity issues due to the multiple active C-H bonds on the 1H-indazol-7-amine scaffold. The DoM approach offers more predictable and absolute control for this specific transformation. The 3-iodo product is, however, an excellent precursor for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce further diversity.[1][10]
Decision Tree for Synthesis Strategy
Caption: Choosing the right synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support center for 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. As a compound frequently used in the synthesis of kinase inhibitors and other pharmacologically active molecules, achieving high purity is critical for reliable downstream applications and data integrity.
This document provides in-depth, field-proven insights into common purification challenges and offers a structured, question-and-answer-based approach to troubleshooting. The methodologies described are grounded in established chemical principles and adapted from best practices for analogous molecular structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. Commercial suppliers recommend refrigeration at temperatures between 2-8°C.[1][2][3] The compound is a solid, which generally offers good stability, but protection from light and moisture is crucial to prevent potential degradation over time. For long-term storage, keeping the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: What are the most common impurities I should expect to see in my crude this compound?
While specific impurities are highly dependent on the synthetic route, you can anticipate several common types:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may be present.
-
Regioisomers: The formation of the indazole ring or the iodination step can sometimes lead to undesired regioisomers. For example, direct bromination of a related indazole-amine has been shown to yield undesired isomers as the major product.[4]
-
Over-iodinated Species: If the iodination reaction is not carefully controlled, di-iodo or other poly-iodinated indazoles may form.
-
Oxidation or Degradation Products: The amine functional group can be susceptible to oxidation, which may result in colored impurities.[5]
Q3: How can I assess the purity of my this compound after purification?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP-HPLC) method is generally suitable. Based on methods for the parent 1H-Indazol-7-amine, a good starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile in water, with an acidic modifier like formic acid for Mass Spectrometry (MS) compatibility.[6][7][8]
-
Thin-Layer Chromatography (TLC): TLC is invaluable for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and identify any organic impurities that have distinct signals.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the desired compound and can help in identifying impurities.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound, especially for removing closely related impurities. However, the basic amine functionality can lead to challenges when using standard silica gel.
Problem 1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and low yield.
Root Cause: The primary amine on your indazole is basic, while standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction leads to strong, sometimes irreversible, adsorption of your compound, causing tailing and potential degradation.[10]
Solutions:
-
Option A: Add a Competing Base to the Mobile Phase.
-
Incorporate a small amount (0.1-1%) of a volatile amine, such as triethylamine (TEA) or pyridine, into your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[10]
-
-
Option B: Use an Amine-Functionalized Silica Gel.
-
Specialty stationary phases, such as amine-functionalized silica (NH2-silica), provide a more neutral or slightly basic environment that is highly effective for purifying basic compounds. This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate and provides excellent peak shape.[10]
-
-
Option C: Switch to a Different Stationary Phase.
-
Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[9]
-
Problem 2: I can't achieve good separation between my product and a persistent impurity.
Root Cause: The polarity of your chosen solvent system is not optimized to resolve the components of your mixture.
Solutions:
-
Systematic TLC Analysis: Before committing to a column, perform a thorough TLC analysis with various solvent systems. Screen different ratios of common solvents like hexanes, ethyl acetate, dichloromethane (DCM), and methanol. The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4, and the impurity is well-separated.[9]
-
Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity. For example, you could run a gradient from 100% DCM to 5% Methanol in DCM. This technique sharpens bands and often resolves compounds that co-elute under isocratic conditions.[9]
Experimental Workflow: Column Chromatography Purification
Caption: A typical workflow for purifying this compound via column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, capable of yielding material with very high purity if an appropriate solvent is found.
Problem 1: My compound "oils out" instead of forming crystals when the solution cools.
Root Cause: This occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This can be caused by a solution that is too saturated, cooling that is too rapid, or the presence of impurities that inhibit crystallization.[9][11]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[9]
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop (you can insulate it with a cloth) before moving it to an ice bath or refrigerator. Slow cooling provides the necessary time for crystal nucleation and growth.[9][12]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[9][12]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.[9][12]
-
Problem 2: My recovery is very low after recrystallization.
Root Cause: This usually means either too much solvent was used, or the chosen solvent is too effective at dissolving the compound, even at low temperatures.[9]
Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product in the mother liquor upon cooling.
-
Maximize Cooling: Ensure the solution is thoroughly chilled. After it reaches room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[11][12]
-
Consider a Two-Solvent System: If a single solvent proves difficult, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. Common pairs include Ethanol/Water or Ethyl Acetate/Hexane.[12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues with this compound.
References
- 1. 1H-Indazol-7-amine, 3-iodo- CAS#: 1000340-82-8 [m.chemicalbook.com]
- 2. 885521-28-8|3-Iodo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 6. Separation of 1H-Indazol-7-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support center for the synthesis of 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important building block. By understanding the underlying chemistry and potential side reactions, you can optimize your synthetic route for higher yield and purity.
I. Introduction to the Synthesis of this compound
The synthesis of this compound typically involves the direct electrophilic iodination of 7-amino-1H-indazole. The indazole ring system has a unique electronic profile, and the presence of the activating amino group at the 7-position significantly influences the regioselectivity of the iodination reaction. While the C3 position is generally susceptible to electrophilic attack in indazoles, the directing effects of the amino group can lead to a mixture of products.[1][2] This guide will address the common byproducts formed and provide practical solutions to minimize their formation and facilitate purification.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues you may encounter during your experiments.
Question 1: My reaction is producing a mixture of iodo-isomers. How can I favor the formation of this compound?
Answer: The formation of multiple regioisomers is the most common challenge in the iodination of 7-amino-1H-indazole. The amino group is an ortho-, para-director, which can lead to iodination at the C6 and C4 positions, in competition with the desired C3 iodination.
Causality: The regioselectivity of electrophilic aromatic substitution on the 7-amino-1H-indazole ring is a delicate balance between the directing effects of the amino group and the inherent reactivity of the indazole nucleus. The pyrazole part of the indazole ring directs electrophiles to the C3 position, while the activating amino group directs to its ortho (C6) and para (C4) positions.
Potential Regioisomeric Byproducts:
-
4-Iodo-1H-indazol-7-amine: Formation is sterically hindered by the adjacent amino group but can still occur.
-
5-Iodo-1H-indazol-7-amine: Less likely due to electronic factors, but not impossible.
-
6-Iodo-1H-indazol-7-amine: A significant byproduct due to the ortho-directing effect of the amino group.
Strategies to Improve Regioselectivity:
-
Choice of Iodinating Agent: Milder iodinating agents can exhibit higher selectivity. Consider using N-Iodosuccinimide (NIS) as it often provides better regiocontrol compared to the more reactive iodine monochloride (ICl).[1][3]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or even -20°C) can enhance selectivity by favoring the thermodynamically more stable product.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents such as acetonitrile, DMF, and dichloromethane to find the optimal balance for your specific conditions.[1]
Question 2: I'm observing significant amounts of di-iodinated products in my reaction mixture. How can I prevent this?
Answer: Over-iodination is a frequent issue due to the highly activated nature of the 7-amino-1H-indazole ring system.
Causality: The electron-donating amino group makes the indazole ring highly susceptible to further electrophilic attack after the first iodination, leading to the formation of di- and even tri-iodinated byproducts.
Potential Di-iodinated Byproducts:
-
3,4-Diiodo-1H-indazol-7-amine
-
3,5-Diiodo-1H-indazol-7-amine
-
3,6-Diiodo-1H-indazol-7-amine
Strategies to Minimize Di-iodination:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 7-amino-1H-indazole. Use no more than 1.0 to 1.1 equivalents of the iodinating agent.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Milder Reagents: As with improving regioselectivity, using a milder iodinating agent like NIS can help reduce the extent of over-iodination.[3]
Question 3: My TLC shows an unexpected, less polar spot. Could this be an N-iodinated byproduct?
Answer: While less common, N-iodination is a possibility, especially under certain reaction conditions.
Causality: The nitrogen atoms of the pyrazole ring in the indazole nucleus are nucleophilic and can react with electrophilic iodine sources. This typically results in the formation of a less stable N-I bond.
Potential N-Iodinated Byproducts:
-
1-Iodo-1H-indazol-7-amine
-
2-Iodo-2H-indazol-7-amine (less likely as the 1H-tautomer is generally more stable)[4]
Troubleshooting N-Iodination:
-
Reaction Work-up: N-Iodo compounds are often less stable than their C-iodo counterparts and may decompose upon aqueous work-up or chromatography on silica gel.
-
Spectroscopic Analysis: N-iodination can be identified by the absence of an N-H proton in the ¹H NMR spectrum and a significant downfield shift of the adjacent carbon atoms in the ¹³C NMR spectrum.
-
Reaction Conditions: The formation of N-iodo species can sometimes be suppressed by performing the reaction in the presence of a mild acid, which protonates the ring nitrogens and reduces their nucleophilicity.
Question 4: I'm struggling to purify my this compound from the byproducts. What are the best purification strategies?
Answer: The structural similarity between the desired product and its regioisomeric and di-iodinated byproducts makes purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful screening of solvent systems is crucial. A gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Due to the basic nature of the amino group, peak tailing can be an issue on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[5]
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be a powerful tool. A C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is commonly used for amine-containing compounds.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material, especially for removing less soluble impurities.
III. Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound. Note: This protocol should be optimized for your specific laboratory conditions and scale.
Protocol 1: Iodination of 7-Amino-1H-indazole using N-Iodosuccinimide (NIS)
Materials:
-
7-Amino-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-amino-1H-indazole (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route to this compound and major byproduct classes.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
V. Quantitative Data Summary
While specific yields for the byproducts in the synthesis of this compound are not extensively reported, the following table provides a qualitative summary of what to expect and how to mitigate their formation.
| Byproduct Class | Expected Prevalence | Key Mitigation Strategies |
| Regioisomers | High | Lower reaction temperature, use milder iodinating agent (NIS), screen solvents. |
| Di-iodinated Products | Moderate to High | Control stoichiometry (≤ 1.1 eq of iodinating agent), slow addition of reagents. |
| N-Iodinated Products | Low to Moderate | Use of aprotic solvents, potential for decomposition during work-up. |
VI. References
-
Google Patents. (n.d.). 3-Aminoindazole derivatives and process for preparation thereof (Patent No. EP0049779A1). Retrieved from --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing reaction conditions for selective iodination. Retrieved from --INVALID-LINK--
-
Sims, J. M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(15), 4478. --INVALID-LINK--
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15121-15133.
-
BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic method of 3-amino-4-iodo-indazole (Patent No. CN102690233A). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Methods for preparing indazole compounds (Patent No. WO2006048745A1). Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024, May 9). What are the chemical reactions involved in N-Iodosuccinimide?. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Reaction of imines with N-iodosuccinimide (NIS): unexpected formation of stable 1 : 1 complexes. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. Retrieved from --INVALID-LINK--
-
Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 1H-Indazol-7-amine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(1), 1-12.
-
YouTube. (2020, August 18). CHEM 1180 Iodination of Acetone Lab Calculations. Retrieved from --INVALID-LINK--
-
YouTube. (2015, May 5). Kinetics lab - rate law determination of iodination of acetone, determining activation energy. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, October 29). (PDF) Reaction Kinetics of the Iodination of Acetone. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Indazol-7-amine, 3-iodo- | 1000340-82-8 [amp.chemicalbook.com]
- 3. calibrechem.com [calibrechem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support center for the synthesis of 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. A common route to this compound involves the direct iodination of 1H-indazol-7-amine.
Root Causes and Optimization Strategies:
-
Suboptimal Iodinating Agent and Conditions: The choice of iodinating agent and the reaction conditions are critical.
-
Iodine (I₂) with a Base: A widely used method involves the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1][2] The base is crucial for the deprotonation of the indazole NH, which activates the ring system towards electrophilic substitution.
-
Optimization: Ensure the base is sufficiently strong to deprotonate the indazole. The stoichiometry of the base and iodine should be carefully optimized. An excess of iodine can lead to di-iodination.
-
-
N-Iodosuccinimide (NIS): NIS is another effective iodinating agent that can sometimes offer milder reaction conditions.[1]
-
Optimization: The reaction with NIS can be sensitive to the solvent and temperature. Experimenting with solvents like acetonitrile or DMF and running the reaction at a lower temperature may improve selectivity and yield.[3]
-
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Monitoring: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
-
Temperature: While many iodination reactions are performed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion, but this should be done cautiously to avoid degradation.[3]
-
-
Product Loss During Work-up: The work-up procedure can be a significant source of product loss.
-
Aqueous Washes: If the product has some solubility in water, it can be lost during aqueous extraction. To mitigate this, you can perform back-extraction of the aqueous layers with a suitable organic solvent.[3]
-
Precipitation and Filtration: If the product is isolated by precipitation, ensure complete precipitation by adjusting the pH or adding an anti-solvent. Efficient filtration and thorough washing of the solid with a suitable solvent are also important.
-
-
Purity of Starting Material: The purity of the starting 1H-indazol-7-amine is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side products.[3] Ensure the starting material is of high purity, and if necessary, purify it before use.
Experimental Workflow: Iodination using I₂ and KOH
Caption: General workflow for the iodination of 1H-indazol-7-amine.
Problem 2: Formation of Multiple Products (Regioisomers)
Question: My reaction is producing multiple spots on the TLC, suggesting the formation of regioisomers. How can I improve the regioselectivity for the 3-iodo isomer?
Answer:
The formation of regioisomers is a common challenge in the electrophilic substitution of indazoles. While the C3 position is generally the most nucleophilic, iodination can also occur at other positions on the benzene ring, leading to a mixture of products.[3]
Strategies to Enhance Regioselectivity:
-
Directing Effects of the Amino Group: The amino group at the 7-position is an activating, ortho-, para-directing group. This can lead to iodination at the C6 and C4 positions.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.[3]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents, from polar aprotic (DMF, acetonitrile) to less polar (dichloromethane, chloroform), may alter the distribution of isomers.[3]
-
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. Milder reagents may provide better control over regioselectivity.[3]
-
Comparison of Reagents:
-
I₂/Base: This is a strong iodinating system.
-
NIS: Often considered a milder alternative.
-
Iodine Monochloride (ICl): A highly reactive agent that may lead to less selectivity.
-
-
-
Protecting Groups: Although it adds extra steps, the use of a protecting group on one of the indazole nitrogens can alter the electronic distribution and steric hindrance of the molecule, thereby directing the iodination to the desired C3 position.
Table 1: Troubleshooting Regioisomer Formation
| Parameter | Recommendation | Rationale |
| Temperature | Decrease the reaction temperature (e.g., to 0 °C). | Favors the thermodynamically more stable C3-iodo product. |
| Solvent | Screen different solvents (e.g., DMF, ACN, DCM). | Solvent polarity can influence the reaction pathway and isomer distribution. |
| Iodinating Agent | Use a milder reagent like NIS. | Less reactive agents can offer better regiocontrol. |
| Addition Rate | Add the iodinating agent slowly. | Helps to maintain a low concentration of the electrophile, potentially reducing side reactions. |
Problem 3: Product Purification Challenges
Question: I am having difficulty purifying the final product. What are the common impurities and the best methods for purification?
Answer:
Effective purification is key to obtaining high-purity this compound. Common impurities include unreacted starting material, regioisomers, and di-iodinated byproducts.
Purification Strategies:
-
Column Chromatography: This is one of the most effective methods for separating the desired product from its isomers and other impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
-
-
Acid-Base Extraction: The basicity of the amino group and the acidic nature of the indazole NH can be exploited for purification through acid-base extraction, although this may be less effective for separating isomers.
Logical Flow for Purification Strategy
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the iodination reaction with I₂?
A1: The base, such as KOH or NaHCO₃, deprotonates the N1-H of the indazole ring. This increases the electron density of the heterocyclic system, making it more nucleophilic and thus more reactive towards electrophilic attack by iodine.[1][2]
Q2: Can I use other iodinating agents besides I₂ and NIS?
A2: Yes, other iodinating agents like iodine monochloride (ICl) can be used. However, ICl is a very strong electrophile and may lead to lower regioselectivity and the formation of more byproducts. For substrates like 7-aminoindazole, milder reagents are generally preferred to achieve better control.
Q3: How can I confirm the structure and regiochemistry of my product?
A3: The most definitive methods for structure elucidation and confirming regiochemistry are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and X-ray crystallography. The coupling patterns and chemical shifts in the ¹H NMR spectrum are particularly useful for distinguishing between different regioisomers.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Reagent Handling: Iodine is corrosive and can cause stains. Handle it with care. Strong bases like KOH are also corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Technical Support Center: A Guide to Preventing De-iodination of 3-Iodo-1H-indazol-7-amine in Synthetic Reactions
This technical guide is intended for researchers, chemists, and drug development professionals who are working with 3-Iodo-1H-indazol-7-amine. The primary focus of this document is to provide a comprehensive understanding of the causes of de-iodination and to offer practical, actionable strategies to prevent this undesirable side reaction during various chemical transformations.
The Challenge: Understanding and Preventing De-iodination
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. The iodine atom at the 3-position is a key functional group, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3][4] However, the carbon-iodine (C-I) bond in this molecule can be labile under certain reaction conditions, leading to the formation of the de-iodinated byproduct, 1H-indazol-7-amine. This not only reduces the yield of the desired product but also introduces purification challenges.
De-iodination, also known as reductive dehalogenation or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] The primary mechanisms leading to the cleavage of the C-I bond include:
-
Reductive Dehalogenation: This is often mediated by the palladium catalyst itself, where hydride species in the reaction mixture can lead to the replacement of the iodine atom with a hydrogen atom.[5][6]
-
Radical-Induced De-iodination: Under certain conditions, radical chain mechanisms can be initiated, leading to the cleavage of the C-I bond.[7][8][9]
-
Protonolysis: The presence of protic solvents or acidic conditions can facilitate the cleavage of the C-I bond.
This guide will provide a structured approach to troubleshooting and mitigating these de-iodination pathways.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries regarding the handling and reactivity of this compound.
Q1: I am observing significant de-iodination in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: De-iodination in Suzuki-Miyaura coupling is a frequent issue.[5] Several factors can contribute to this:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination over de-iodination.[5][10]
-
Base: The type and strength of the base can significantly impact the reaction outcome.[5][10]
-
Temperature: Higher reaction temperatures can increase the rate of de-iodination.[5]
-
Presence of Water: While often necessary for the transmetalation step, excessive water can be a source of protons leading to dehalogenation.[10]
Q2: How does the choice of solvent affect de-iodination?
A2: The solvent can play a significant role. Protic solvents can be a source of protons, promoting de-iodination.[11] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[10] It is also crucial to use anhydrous solvents to minimize water content.
Q3: Can the N-H group on the indazole ring interfere with the reaction?
A3: Yes, the free N-H group of the indazole can interfere with the catalytic cycle.[12] While some protocols for unprotected 3-iodoindazoles exist, N-protection (e.g., with Boc, SEM) is often recommended for successful coupling.[12][13]
Q4: How should I store this compound to ensure its stability?
A4: Halogenated heterocycles should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation.[14] For this compound, storage at 2-8°C is recommended.[15]
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for specific palladium-catalyzed cross-coupling reactions.
Issue 1: Significant De-iodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the de-iodinated byproduct (1H-indazol-7-amine) in the reaction mixture, confirmed by LC-MS or NMR.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inappropriate Catalyst/Ligand System | Switch to a more suitable catalyst-ligand system. For challenging couplings, consider using bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos.[5][10] These ligands have been shown to be effective in promoting C-C bond formation and suppressing dehalogenation. |
| Unsuitable Base | The choice of base is critical. Try using a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Strong bases can sometimes promote side reactions.[10] |
| High Reaction Temperature | Optimize the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize de-iodination.[5] |
| Presence of Oxygen | Ensure the reaction is performed under strictly inert conditions. Degas the solvent and reaction mixture thoroughly to remove dissolved oxygen, which can lead to the formation of Pd(II) species that promote homocoupling and other side reactions.[16][17] |
| N-H Interference | Consider protecting the indazole nitrogen with a suitable protecting group like Boc or SEM.[12][13] |
Optimized Suzuki-Miyaura Coupling Protocol:
-
To a dried reaction vessel, add this compound (1 eq.), the boronic acid/ester (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2-3 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the de-iodinated byproduct.
-
Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification.
Issue 2: De-iodination in Sonogashira Coupling
Symptoms:
-
Low yield of the 3-alkynyl-1H-indazol-7-amine.
-
Formation of the de-iodinated indazole and/or alkyne homocoupling products.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Catalyst System | The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18] Ensure the quality and activity of both catalysts. |
| Base Selection | An amine base, such as triethylamine or diisopropylethylamine, is commonly used. The choice and purity of the base are important. |
| N-H Interference | Similar to Suzuki coupling, the unprotected N-H of the indazole can be problematic. N-methylation or other N-protection strategies have been shown to be crucial for successful coupling at the 3-position of the indazole ring.[2][19] |
| Reaction Conditions | Sonogashira couplings are often run at room temperature or with gentle heating.[18] Avoid excessive temperatures. |
Issue 3: De-iodination in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion to the desired 3-amino-1H-indazol-7-amine.
-
The primary byproduct is the de-iodinated 1H-indazol-7-amine.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., Xantphos, BINAP) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation.[3][4] |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices.[5] The choice may need to be optimized for the specific amine. |
| Reaction Temperature | As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize de-iodination.[5] |
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway in competition with the undesired de-iodination side reaction.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
By understanding the factors that favor the undesired de-iodination pathway, researchers can rationally design their experiments to maximize the yield of the desired coupled product. Careful selection of the catalyst, ligand, base, solvent, and reaction temperature are all critical for success.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 鹵化雜環 [sigmaaldrich.com]
- 15. 1H-Indazol-7-amine, 3-iodo- CAS#: 1000340-82-8 [m.chemicalbook.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 3-Iodo-1H-indazol-7-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Iodo-1H-indazol-7-amine (CAS No. 1000340-82-8). This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide structured, field-proven protocols to overcome these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule has competing features:
-
Hydrophobic Character: The fused bicyclic indazole ring system and the large, nonpolar iodine atom create a significant hydrophobic character, which disfavors interaction with polar water molecules.
-
Polar/Basic Character: The primary amine (-NH₂) group at the 7-position is polar and weakly basic. However, in a neutral pH environment, this group is predominantly in its uncharged, free base form.
The dominant hydrophobic nature of the indazole backbone and the iodo-substituent outweighs the polarity of the uncharged amine group, leading to poor solubility in water.
Q2: What are the primary strategies to improve the solubility of this compound?
A: The most effective strategies leverage the chemical properties of the amine functional group and address the compound's overall hydrophobicity. The three primary approaches, in order of recommendation, are:
-
pH Modification: The most direct method. By acidifying the solution, the basic amine group is protonated, forming a water-soluble salt.[1][]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[3][4]
-
Advanced Formulations (Surfactants/Complexation): For more challenging applications, surfactants can be used to create micelles that encapsulate the compound, or cyclodextrins can form inclusion complexes to enhance solubility.[5][6]
Q3: What safety precautions should I take when handling this compound?
A: According to safety data, this compound is classified as harmful and an irritant.[7] Specifically, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
Mandatory precautions include:
-
Handling in a well-ventilated area or chemical fume hood.[9]
-
Wearing appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Avoiding inhalation of dust and direct contact with skin and eyes.[9]
-
Washing hands thoroughly after handling.[8]
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance on the most effective solubilization techniques.
Topic A: pH Modification - The First Line of Action
Q4: How exactly does lowering the pH improve solubility?
A: The key is the acid-base chemistry of the 7-amino group. As a weak base, this amine group can accept a proton (H⁺) from an acid to form a positively charged ammonium cation.
Mechanism: C₇H₅IN₂-NH₂ (solid, poorly soluble) + H⁺ ⇌ C₇H₅IN₂-NH₃⁺ (aqueous, soluble salt)
This newly formed salt is an ionic species. The strong ion-dipole interactions between the charged ammonium group and polar water molecules are energetically favorable, allowing the compound to readily dissolve. This is a robust and widely used strategy for the approximately 75% of pharmaceutical compounds that are basic.[5]
Caption: Effect of pH on the ionization and solubility of this compound.
Q5: What is the step-by-step protocol for solubilizing the compound using pH adjustment?
A: This protocol aims to create an acidic stock solution.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter or pH strips
-
Vortex mixer and/or magnetic stirrer
Protocol:
-
Preparation: Weigh the desired amount of this compound into a sterile conical tube or beaker.
-
Suspension: Add a portion (e.g., 80%) of the final desired volume of water or buffer. The compound will form a suspension.
-
Acidification: While vigorously stirring or vortexing, add 1 M HCl dropwise. Pause between drops to allow for dissolution.
-
Monitoring: Continue adding acid until the solution becomes completely clear. Avoid adding a large excess of acid.
-
pH Measurement: Once dissolved, measure the pH of the solution. This will be the minimum pH required for solubility at this concentration. A typical target pH is often between 2 and 4.
-
Final Volume Adjustment: Add the remaining water or buffer to reach the final target concentration.
-
Filtration (Optional but Recommended): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Expert Insight: Precipitation upon dilution can occur if the pH of the final medium is high enough to deprotonate the compound. Always check for stability in the final assay medium. If this occurs, a combined approach with co-solvents may be necessary.[10]
Topic B: Co-solvents - For pH-Sensitive Applications
Q6: My experiment is pH-sensitive. How can I dissolve the compound at or near neutral pH?
A: When pH modification is not viable, co-solvents are the preferred method. Co-solvents are water-miscible organic solvents that, when added to water, disrupt its highly ordered hydrogen-bonding network.[3] This reduces the polarity of the solvent system, lowering the energy penalty required to create a cavity for the nonpolar solute, thereby increasing solubility.[]
Q7: What are the best co-solvents to use, and at what concentrations?
A: The choice of co-solvent depends on the application (e.g., in vitro vs. in vivo) and required concentration. DMSO is an excellent solubilizing agent but can have cellular effects. For biological assays, it's crucial to keep the final co-solvent concentration below tolerated limits.
| Co-Solvent | Common Use | Recommended Starting Concentration (Stock) | Typical Final Concentration (Assay) | Key Considerations |
| DMSO | In vitro stock solutions | 10 - 50 mM | < 0.5% (v/v) | Excellent solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | In vitro / In vivo formulations | 5 - 20 mM | < 1% (v/v) | Good biocompatibility, less effective for highly nonpolar compounds. |
| PEG 400 | In vivo formulations | 1 - 10 mg/mL | Variable | Low toxicity, often used in preclinical parenteral formulations. |
| DMF | Chemical synthesis | High concentrations | Not for biological use | Very effective but toxic. Use only for chemical reactions and workups. |
Q8: What is the protocol for preparing a stock solution with a co-solvent?
A: This protocol describes making a high-concentration stock in a pure co-solvent, typically DMSO.
Protocol:
-
Direct Dissolution: Weigh the this compound and place it in a suitable vial.
-
Co-solvent Addition: Add the required volume of 100% DMSO (or other co-solvent) to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary, but check for compound stability first.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light.[7]
-
Serial Dilution: Before use, perform serial dilutions of the stock into your final aqueous medium.
Trustworthiness Check: The most critical step is the final dilution. Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the aqueous environment. Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use.
Section 3: Integrated Troubleshooting Workflow
When facing solubility issues, a systematic approach is key. The following flowchart provides a logical decision-making process to efficiently find a working solution.
Caption: Systematic workflow for troubleshooting the solubility of this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. jocpr.com [jocpr.com]
- 7. This compound | 1000340-82-8 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scale-Up Synthesis of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support center for the scale-up synthesis of 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at a larger scale. Authored from the perspective of a Senior Application Scientist, this document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound, and what are the key considerations for scale-up?
A1: The most prevalent and scalable approach to synthesizing this compound involves a two-step process starting from 7-nitro-1H-indazole. The first step is the iodination of the indazole ring at the C3 position, followed by the reduction of the nitro group to an amine.
Key Scale-Up Considerations:
-
Regioselectivity of Iodination: The C3 position of the indazole ring is generally the most nucleophilic, making it the primary site for electrophilic iodination. However, careful control of reaction conditions is crucial to avoid the formation of di-iodinated or other isomeric byproducts.[1]
-
Choice of Iodinating Agent: Several iodinating agents can be employed, with N-Iodosuccinimide (NIS) and molecular iodine (I₂) in the presence of a base being the most common.[2][3] For large-scale operations, factors such as cost, availability, and ease of handling become critical.
-
Reduction of the Nitro Group: The reduction of the nitro group is a highly exothermic reaction. Therefore, careful control of temperature and the rate of reagent addition is paramount to ensure safety at scale. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/NH₄Cl, SnCl₂/HCl).[4]
-
Work-up and Purification: Isolation and purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for obtaining high-purity material, and solvent selection is a critical parameter to optimize.
Q2: What are the potential side reactions during the iodination of 7-amino-1H-indazole, and how can they be minimized?
A2: Direct iodination of 7-amino-1H-indazole is generally not the preferred route due to the activating and directing effects of the amino group, which can lead to a mixture of products and potential oxidation of the starting material. However, if this route is attempted, several side reactions can occur:
-
Formation of Multiple Regioisomers: The amino group is an ortho-, para-director, which can lead to iodination at positions other than C3.[1]
-
Di- and Tri-iodination: The highly activated ring system can undergo multiple iodinations, leading to the formation of di- and tri-iodinated species.
-
Oxidation: The amino group can be susceptible to oxidation by the iodinating agent, leading to the formation of colored impurities.
Minimization Strategies:
-
Protecting Group Chemistry: Protection of the amino group as an amide (e.g., acetyl) before iodination can mitigate its activating and directing effects, leading to a more controlled reaction at the C3 position. The protecting group can then be removed in a subsequent step.
-
Careful Control of Stoichiometry: Using a slight excess of the iodinating agent is common, but a large excess should be avoided to minimize over-iodination.
-
Low Reaction Temperatures: Running the reaction at lower temperatures can help to improve selectivity and reduce the rate of side reactions.[1]
Q3: What are the safety concerns associated with the scale-up of the reduction of 3-iodo-7-nitro-1H-indazole?
A3: The reduction of aromatic nitro compounds is a well-known exothermic process and requires strict safety protocols during scale-up.
-
Exothermicity: The reaction can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled. A thorough thermal hazard assessment is recommended before proceeding with a large-scale reaction.
-
Hydrogen Gas (for catalytic hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.
-
Handling of Metal Hydrides: If metal hydrides are used, they are often pyrophoric and react violently with water. Strict anhydrous conditions and appropriate handling procedures are necessary.
-
Quenching: The quenching of the reaction mixture must be performed carefully and in a controlled manner to manage any residual reactive species and control the exotherm.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 3-Iodo-7-nitro-1H-indazole
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC. - If the reaction stalls, a small additional charge of the iodinating agent may be necessary. - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in a large reactor. |
| Sub-optimal Reagents | - Verify the purity of the 7-nitro-1H-indazole starting material. - Use a fresh and high-purity iodinating agent. N-Iodosuccinimide can degrade over time. |
| Product Loss During Work-up | - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1] |
Issue 2: Formation of Multiple Spots on TLC/HPLC during Iodination
| Potential Cause | Troubleshooting & Optimization |
| Formation of Regioisomers | - Lowering the reaction temperature can improve regioselectivity.[1] - Experiment with different solvents, as solvent polarity can influence the reaction pathway.[1] - Consider using a milder iodinating agent. |
| Di-iodination | - Reduce the stoichiometry of the iodinating agent. - Add the iodinating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Starting Material Degradation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Check for compatibility of the starting material with the chosen base and solvent. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Deactivation (for catalytic hydrogenation) | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading or hydrogen pressure. |
| Insufficient Reducing Agent (for metal-acid systems) | - Increase the equivalents of the metal and/or acid. - Ensure the metal is finely powdered to provide a larger surface area for the reaction. |
| Poor Mass Transfer | - In a large reactor, ensure vigorous stirring to keep the catalyst suspended (for hydrogenation) or the metal in contact with the solution. |
Issue 4: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting & Optimization |
| Oily Product | - Screen a variety of solvents and solvent mixtures to induce crystallization. - Consider trituration with a non-polar solvent to solidify the product. |
| Persistent Impurities | - If impurities co-crystallize with the product, a re-crystallization from a different solvent system may be necessary. - Column chromatography may be required for small to medium-scale purification, but is less ideal for large-scale production. |
| Product Instability | - this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[5] |
Experimental Workflow & Methodologies
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree for Iodination
Caption: Decision tree for troubleshooting the iodination step.
Detailed Experimental Protocol: Iodination of 7-Nitro-1H-indazole
Materials:
-
7-Nitro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF (5-10 volumes), add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-iodo-7-nitro-1H-indazole.
Detailed Experimental Protocol: Reduction of 3-Iodo-7-nitro-1H-indazole
Materials:
-
3-Iodo-7-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a suspension of 3-iodo-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 3:1), add ammonium chloride (3-5 eq) and iron powder (3-5 eq).[4]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 1-3 hours, monitoring the progress by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
References
Technical Support Center: Navigating the Functionalization of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support center for the functionalization of 3-Iodo-1H-indazol-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and manage side reactions effectively during your synthetic campaigns.
Introduction: The Unique Challenges of a Difunctional Substrate
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its structure presents a unique set of challenges. The presence of two distinct nucleophilic nitrogen atoms—the N1-H of the indazole ring and the 7-amino group—along with the reactive C3-iodo position, necessitates a carefully planned synthetic strategy to achieve selective functionalization and avoid unwanted side reactions. This guide will walk you through the key considerations for successfully navigating the chemistry of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N1-H of the indazole ring before attempting C3 functionalization?
A1: While not strictly required in all cases, N1-protection is highly recommended for most palladium-catalyzed cross-coupling reactions. The acidic N-H of the indazole can interfere with the catalytic cycle, leading to catalyst inhibition and the formation of undesired side products.[1] Some Suzuki-type vinylations on related amino-iodoindazoles have been achieved without N-protection, but for broader substrate scope and more consistent results in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, N1-protection is a prudent first step.[2]
Q2: How does the 7-amino group influence the reactivity of the molecule?
A2: The 7-amino group is an electron-donating group, which can impact the electronic properties of the indazole ring system. More importantly, it is a primary amine and therefore a potent nucleophile. This presents the risk of competing side reactions, particularly in N-arylation or amination reactions where it can react with the electrophilic partner. Careful selection of reaction conditions and, in some cases, protection of the 7-amino group may be necessary.
Q3: What are the most common palladium-catalyzed reactions used to functionalize the C3-position?
A3: The C3-iodo group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with aryl or vinyl boronic acids/esters.[3][4]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1][5][6]
-
Buchwald-Hartwig Amination: To create carbon-nitrogen bonds with a wide range of primary and secondary amines.[7][8][9]
Q4: Can I selectively protect the N1-H of the indazole over the 7-amino group?
A4: Yes, selective protection is achievable due to the different pKa values and steric environments of the two nitrogen atoms. The N1-H is generally more acidic and sterically accessible than the 7-amino group. Conditions can be optimized to favor N1-protection. For instance, using a strong base like sodium hydride (NaH) to deprotonate the indazole N-H, followed by the addition of an electrophilic protecting group, often leads to selective N1-alkylation or acylation.
Troubleshooting Guide: Managing Side Reactions
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki coupling with my N1-protected this compound, but I am seeing very little to no product formation. What could be the issue?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Probable Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.
-
Solution: Ensure your catalyst is fresh and has been stored under an inert atmosphere. For air-sensitive catalysts, use a glovebox for reaction setup. Consider using a more robust pre-catalyst. Run a control reaction with a known, reliable substrate to confirm catalyst activity.
-
-
Inefficient Base: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.
-
Solution: Use a high-quality, anhydrous base. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered to maximize its surface area. The solubility of the base can also be a factor; consider a solvent system (e.g., dioxane/water) that allows for sufficient dissolution.
-
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Issue 2: Observation of a De-iodinated Byproduct
Question: My reaction mixture shows a significant amount of the de-iodinated starting material, 1H-indazol-7-amine. What is causing this and how can I prevent it?
Answer: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can couple with the desired partner.
Probable Causes & Solutions:
-
Hydride Sources: Trace amounts of water, alcohols, or even the amine base can act as hydride donors.
-
Solution: Use anhydrous, degassed solvents and reagents. Ensure your starting materials are thoroughly dried.
-
-
Slow Transmetalation/Reductive Elimination: If the desired coupling step is slow, the aryl-palladium intermediate has more time to undergo side reactions.
-
Solution: Optimize the reaction conditions to accelerate the productive catalytic cycle. This may involve changing the base, ligand, or temperature. For Suzuki couplings, ensure the boronic acid is of high quality, as degradation can lead to slower transmetalation.
-
Issue 3: Competing Reaction at the 7-Amino Group
Question: I am performing a Buchwald-Hartwig amination to couple a secondary amine at the C3 position, but I am isolating a byproduct that appears to be the result of a reaction at the 7-amino group. How can I achieve selectivity?
Answer: This is a classic challenge when working with substrates bearing multiple nucleophilic sites. The 7-amino group can compete with your desired amine nucleophile for the aryl halide.
Probable Causes & Solutions:
-
Similar Nucleophilicity: If the nucleophilicity of the 7-amino group is comparable to or greater than your intended nucleophile, competitive reaction is likely.
-
Solution 1: Orthogonal Protection: The most robust solution is to protect the 7-amino group with a protecting group that is stable to the coupling conditions and can be removed selectively later. This strategy is known as orthogonal protection.[13][14] A common choice is a carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl).
-
Solution 2: Modulate Reaction Conditions: In some cases, you may be able to favor the desired reaction by adjusting the conditions. For example, using a bulkier ligand on the palladium catalyst might sterically hinder the approach of the 7-amino group to the metal center.
-
Experimental Protocols
Protocol 1: Orthogonal Protection of this compound
This protocol describes a two-step process to first protect the 7-amino group with a Boc group, followed by the protection of the N1-H with a SEM (2-(trimethylsilyl)ethoxymethyl) group.
Step 1: Protection of the 7-Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl (3-iodo-1H-indazol-7-yl)carbamate.
Step 2: Protection of the Indazole N1-H
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of N1, N7-Protected this compound
-
To a reaction vessel, add the N1, N7-diprotected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₃PO₄ (2.0 eq).
-
Add a palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Orthogonal Protecting Group Strategy
| Position to Protect | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| 7-Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Strong acid (e.g., TFA, HCl) | SEM, PMB |
| 7-Amino | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Boc, SEM |
| Indazole N1-H | 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Fluoride source (e.g., TBAF) or acid | Boc, Cbz |
| Indazole N1-H | p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ) or strong acid | Boc, Cbz |
Visualizations
Decision Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
Orthogonal Protection Strategy
Caption: A workflow illustrating an orthogonal protection strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Optimization of N-Alkylation of 3-Iodo-1H-indazol-7-amine
Welcome to the technical support guide for the N-alkylation of 3-Iodo-1H-indazol-7-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. N-alkylated indazoles are a privileged scaffold in modern drug discovery, and mastering their synthesis is a critical skill.[1][2][3] However, the inherent nucleophilicity of both indazole nitrogens (N1 and N2) often leads to challenges in achieving regioselectivity, which can complicate synthesis and purification efforts.[4][5][6]
This guide moves beyond simple protocols to explain the underlying principles governing this transformation, empowering you to troubleshoot effectively and optimize conditions for your specific needs.
Core Principles: Understanding the N-Alkylation of Indazoles
The N-alkylation of an indazole first involves deprotonation of the N-H proton with a base to form an indazolide anion. This anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkylating agent) at either the N1 or N2 position. The final ratio of N1 to N2 products is a delicate balance of several factors.
dot digraph "Regioselectivity_Factors" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main substrate sub [label="this compound", shape=Mdiamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Central decision point anion [label="Indazolide Anion", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; sub -> anion [label=" + Base"];
// Outcomes N1_Product [label="N1-Alkylated Product\n(Thermodynamic)", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="N2-Alkylated Product\n(Kinetic)", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
anion -> N1_Product; anion -> N2_Product;
// Influencing Factors { rank = same; Thermodynamic [label="Thermodynamic Control\n(Equilibration Favored)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinetic [label="Kinetic Control\n(Lower Activation Energy)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
// Factor details Factors_N1 [label="Favored by:\n- Non-polar solvents (THF)\n- Strong bases (NaH)\n- Chelation of counter-ion at N2", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Factors_N2 [label="Favored by:\n- Polar aprotic solvents (DMF)\n- Steric hindrance at C7/N1\n- Mitsunobu conditions", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
Thermodynamic -> N1_Product [style=dashed]; Kinetic -> N2_Product [style=dashed]; Factors_N1 -> Thermodynamic [label="Leads to"]; Factors_N2 -> Kinetic [label="Leads to"]; } caption: "Key factors influencing N1 vs. N2 regioselectivity."
Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[6][7] This intrinsic stability can be leveraged to favor the N1-alkylated product under conditions that allow for equilibration.[6] Conversely, conditions that favor the kinetically controlled pathway may lead to a higher proportion of the N2-alkylated product.[8][9] For this compound, the bulky iodine at C3 and the amino group at C7 introduce significant steric and electronic effects that must be carefully considered.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound.
Q1: My reaction is giving a poor yield or not proceeding to completion. What are the likely causes and solutions?
This is a common issue often related to incomplete deprotonation or inactive reagents.
-
Cause 1: Inactive Base. Sodium hydride (NaH) is particularly susceptible to deactivation by moisture. A gray, free-flowing powder is active, while white clumps indicate significant deactivation.
-
Solution: Use fresh NaH from a newly opened container. If using an older bottle, you can wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface hydroxides, then dry it carefully under an inert atmosphere before use.
-
-
Cause 2: Wet Solvent or Glassware. Trace amounts of water will quench the strong base and the indazolide anion.
-
Solution: Always use anhydrous solvents from a solvent purification system or a freshly opened bottle. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Cause 3: Insufficient Temperature or Reaction Time. Some alkylating agents, particularly secondary halides or tosylates, are less reactive and may require more forcing conditions.
-
Cause 4: Poor Quality Alkylating Agent. The alkyl halide or tosylate may have degraded over time.
-
Solution: Use a fresh bottle of the alkylating agent or purify it by distillation or chromatography before use.
-
Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most frequent challenge in indazole alkylation.[10] The strategy depends on which isomer is desired.
-
To Favor the N1-Alkylated Product (Thermodynamic Control):
-
Recommended Conditions: The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is a robust system for achieving high N1-selectivity.[1][4][6][10] This is because the sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile.[10]
-
Actionable Steps:
-
Switch your base/solvent system to NaH in anhydrous THF.
-
Ensure slow, portion-wise addition of NaH at 0 °C to control the initial deprotonation.
-
Allow the indazolide salt to form completely (stir for 30-60 minutes) before adding the alkylating agent.[6]
-
-
-
To Favor the N2-Alkylated Product (Kinetic Control):
-
Steric Influence: Your substrate, this compound, has a substituent at the C7 position. This steric bulk can hinder the approach of the alkylating agent to the N1 position, thus naturally favoring N2 alkylation.[6][10]
-
Recommended Conditions:
-
Mitsunobu Reaction: This method often shows a strong preference for the N2 isomer.[1][7] React the indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD.[6]
-
Solvent Effects: Using a more polar aprotic solvent like DMF with a weaker base such as K₂CO₃ or Cs₂CO₃ can sometimes alter the selectivity, though it often results in mixtures.[2][6] However, for substrates with strong C7 electron-withdrawing groups, excellent N2 selectivity has been observed even with NaH/THF.[1][4] While the C7-amino group is donating, its steric presence is the dominant factor to consider.
-
-
| Condition Set | Target Isomer | Base | Solvent | Rationale |
| A (Standard N1) | N1 | NaH | THF | Favors thermodynamic product via Na⁺ chelation at N2.[4][10] |
| B (Standard N2) | N2 | - | THF | Mitsunobu conditions (DIAD/PPh₃/Alcohol). Often kinetically favors N2.[1][7] |
| C (Mixed/Variable) | N1/N2 Mix | K₂CO₃ / Cs₂CO₃ | DMF | Weaker base, polar solvent. Outcome is highly substrate-dependent.[6][11] |
Q3: The amino group at C7 is also getting alkylated. How can I prevent this side reaction?
The aniline-like C7-amino group is nucleophilic and can compete for the alkylating agent, leading to N7-alkylation or even N,N-dialkylation.
-
Solution 1: Use of a Protecting Group. This is the most reliable method. Protect the C7-amino group before performing the N-alkylation.
-
Recommended Group: The tert-butoxycarbonyl (Boc) group is ideal. It is easily installed using Boc-anhydride ((Boc)₂O) and is stable to the basic conditions of the N-alkylation. It can be readily removed later with an acid like trifluoroacetic acid (TFA).[12]
-
Workflow:
-
Protect: React this compound with (Boc)₂O.
-
N-Alkylate: Perform the desired N1 or N2 alkylation on the protected substrate.
-
Deprotect: Remove the Boc group with TFA in dichloromethane (DCM).
-
-
-
Solution 2: Control Stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent. This minimizes the chance of a second alkylation event after the more acidic indazole N-H has reacted. This is less reliable and may result in lower conversion of the starting material.
Q4: How do I unambiguously determine if I have synthesized the N1 or N2 isomer?
Correct structural assignment is critical. Simple ¹H NMR is often insufficient.
-
Gold Standard: 2D NMR Spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method.[1] For the N2-alkylated isomer , you will observe a 3-bond correlation (³J) between the protons on the alpha-carbon of the alkyl group (the -CH₂-R) and the C3 carbon of the indazole ring. For the N1-alkylated isomer , this correlation will be absent. Instead, you may see a correlation from the alkyl protons to the C7a carbon.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-alkylated isomer , you should observe a through-space correlation between the protons on the alpha-carbon of the alkyl group and the proton at the C7 position of the indazole ring. This interaction is absent in the N2 isomer.[5]
-
-
Other Clues:
-
Chemical Shifts: The chemical shift of the indazole C3-H (or in your case, the position of the C3-I carbon in ¹³C NMR) can differ between isomers.[13]
-
Melting Point: In some reported cases, N1 regioisomers have lower melting points than their corresponding N2 counterparts.[14] However, this is not a definitive rule.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a first attempt at this reaction?
A: For selective N1-alkylation, start with 1.2 equivalents of NaH (60% dispersion in oil) and 1.1 equivalents of your alkyl bromide in anhydrous THF at 0 °C to room temperature.[6] Monitor by LC-MS. If you suspect the C7-amino group might interfere, protect it with a Boc group first.
Q: Does the C3-Iodo substituent affect the reaction?
A: The bulky iodine atom at the C3 position provides some steric hindrance, which may slightly influence the N1/N2 ratio. However, the C-I bond is generally stable under standard basic alkylation conditions.[15] It is a valuable functional handle for subsequent cross-coupling reactions like Suzuki or Sonogashira, which you can perform after the N-alkylation is complete.[16]
Q: My N1 and N2 isomers are difficult to separate by column chromatography. What can I do?
A: This is a common challenge when the reaction is not highly selective.[17][18]
-
Optimize Chromatography: Try different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of DCM). Sometimes switching from silica gel to a different stationary phase (like alumina) can help.
-
Recrystallization: If your products are crystalline, recrystallization can be an effective and scalable purification method.[18] Screen various solvents or mixed solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions where one isomer crystallizes out, leaving the other in the mother liquor.
-
Salt Formation: If the desired product can form a crystalline salt (e.g., with HCl or a sulfonic acid), this can be an excellent method for purification.[17]
Detailed Experimental Protocols
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="1. Add Indazole to\nFlame-Dried Flask\n(under N2/Ar)"]; solv [label="2. Add Anhydrous\nSolvent (THF)"]; cool1 [label="3. Cool to 0 °C"]; base [label="4. Add Base (NaH)\nPortion-wise"]; stir1 [label="5. Stir 30-60 min\n(Allow Salt to Form)"]; alkyl [label="6. Add Alkylating Agent\n(R-X) Dropwise"]; react [label="7. Warm to RT & Stir\n(Monitor by TLC/LC-MS)"]; cool2 [label="8. Cool to 0 °C"]; quench [label="9. Quench Reaction\n(e.g., sat. NH4Cl)"]; extract [label="10. Aqueous Workup\n& Extraction"]; purify [label="11. Dry, Concentrate\n& Purify (Chromatography)"];
sub -> solv -> cool1 -> base -> stir1 -> alkyl -> react -> cool2 -> quench -> extract -> purify; } caption: "General workflow for NaH-mediated N-alkylation."
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is adapted from established methods favoring N1-alkylation.[6][19]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt often results in a suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Quenching: Once complete, carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
This protocol is a general method that often favors the kinetically preferred N2 isomer.[6][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: The solution may turn deep red or orange.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the residue directly by flash column chromatography. The byproducts can sometimes be challenging to remove completely, and multiple columns or alternative purification strategies may be necessary.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. benchchem.com [benchchem.com]
- 17. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactivity: 3-Iodo-1H-indazol-7-amine vs. 3-bromo-1H-indazol-7-amine
Introduction: The Strategic Importance of 7-Aminoindazoles in Drug Discovery
The 1H-indazol-7-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization at the 3-position is a critical step in the synthesis of these molecules, allowing for the introduction of diverse chemical moieties that modulate biological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions stand as the premier method for achieving this C-3 functionalization.
The choice of the starting halide at the C-3 position—typically iodine or bromine—is a pivotal decision in synthetic planning. This guide provides an in-depth comparison of the reactivity of 3-iodo-1H-indazol-7-amine and 3-bromo-1H-indazol-7-amine in key cross-coupling reactions. By examining the fundamental principles of reactivity and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed, strategic decisions in their synthetic campaigns.
I. The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The superior performance of aryl iodides over bromides in most cross-coupling protocols is a well-established principle in organic synthesis.[1] This reactivity trend (I > Br > Cl >> F) is rooted in the rate-determining step of many palladium-catalyzed catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3]
Two primary factors govern the ease of this step:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond. Consequently, less energy is required to cleave the C-I bond, leading to a lower activation energy for the oxidative addition step.[4] This fundamental difference is the primary driver of the enhanced reactivity of this compound.
-
Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect and an electron-donating resonance effect.[5] While both iodine and bromine deactivate the ring inductively, the greater polarizability of iodine can also influence its interaction with the palladium catalyst. The presence of the electron-donating amino group at the 7-position further modulates the electronic landscape of the indazole core, influencing the overall reactivity.
The general mechanism for palladium-catalyzed cross-coupling is illustrated below, highlighting the critical oxidative addition step.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is often the rate-limiting step.
The lower bond dissociation energy of the C-I bond in this compound facilitates a faster oxidative addition compared to the C-Br bond in its bromo counterpart, directly translating to higher overall reaction rates and the feasibility of milder reaction conditions.
II. Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the iodo-indazole manifests practically across the most common cross-coupling methodologies.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerhouse for constructing C(sp²)-C(sp²) bonds, essential for creating biaryl structures common in kinase inhibitors.[6] When coupling 3-halo-1H-indazol-7-amines with various boronic acids or esters, the choice of halide has significant practical implications.
Experimental Observations:
-
This compound consistently demonstrates higher reactivity, often achieving high yields at lower temperatures (e.g., room temperature to 80 °C) and with shorter reaction times.[7][8] This makes it the substrate of choice for thermally sensitive coupling partners or when trying to minimize side reactions like protodeboronation.
-
3-Bromo-1H-indazol-7-amine typically requires more forcing conditions to achieve comparable yields, such as higher temperatures (e.g., >100 °C), longer reaction times, or more activated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[9][10] However, its lower cost and greater availability often make it the preferred starting material for large-scale synthesis, provided the coupling partners are robust.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | ~95%[7][8] |
| 3-Iodo-1H-indazole | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-92%[11] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High Yield |
| 3-Bromo-1H-indazole | (3-cyano-5-fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good Yield[9] |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the 3-halo-1H-indazol-7-amine (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C for iodo, 100 °C for bromo) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired 3-aryl-1H-indazol-7-amine.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of complex amines. The reactivity difference between the iodo- and bromo-indazoles is again pronounced in this transformation.
Experimental Observations:
-
This compound can often be coupled using earlier-generation, less sterically demanding ligands and milder bases. The high reactivity allows for a broader tolerance of functional groups on the amine coupling partner.
-
3-Bromo-1H-indazol-7-amine generally requires state-of-the-art, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and strong, non-nucleophilic bases (e.g., LiHMDS, NaOtBu) to achieve efficient coupling, especially with less nucleophilic or sterically hindered amines.[12][13]
Figure 2: Key differences influencing substrate selection.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox or using Schlenk technique, charge a reaction vessel with the 3-halo-1H-indazol-7-amine (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), the ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.3-1.5 equiv).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography.
C. Sonogashira Coupling (C-Csp Bond Formation)
For introducing terminal alkynes, a common bioisostere and synthetic handle, the Sonogashira coupling is indispensable.[14][15] This reaction typically employs both palladium and copper(I) co-catalysts.
Experimental Observations:
-
This compound reacts readily under standard Sonogashira conditions. Its high reactivity can sometimes enable the use of copper-free protocols, which is advantageous for avoiding potential homocoupling of the alkyne (Glaser coupling) and simplifying purification.[16]
-
3-Bromo-1H-indazol-7-amine is a competent substrate but almost always requires a copper(I) co-catalyst (e.g., CuI) and may need higher temperatures or more specialized ligand systems to drive the reaction to completion, particularly with electron-poor or sterically demanding alkynes.[17][18]
Table 2: Representative Conditions for Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| 3-Iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 |
| 3-Iodo-1H-indazole | Terminal Alkyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | RT to 60 |
| 3-Bromo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80-100[12] |
| 3-Bromo-1,2-diones | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | 50[17] |
Generalized Experimental Protocol for Sonogashira Coupling:
-
To a solution of the 3-halo-1H-indazol-7-amine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a suitable amine base (e.g., Et₃N or DIPEA).
-
Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
III. Strategic Synthesis: Making the Right Choice
| Factor | Use this compound | Use 3-bromo-1H-indazol-7-amine |
| Reactivity | High: Ideal for difficult couplings or sensitive substrates. | Moderate: "Workhorse" for routine functionalization. |
| Reaction Conditions | Milder temperatures, shorter times, broader catalyst choice. | More forcing conditions, often requires specialized ligands. |
| Cost & Scale | Higher cost, best for discovery/small-scale synthesis. | Lower cost, preferred for process development and scale-up. |
| Primary Goal | Maximizing yield, minimizing side reactions, speed of discovery. | Cost-effectiveness, establishing a robust large-scale route. |
IV. Conclusion
Both this compound and 3-bromo-1H-indazol-7-amine are valuable building blocks for the synthesis of medicinally relevant compounds. The choice between them is a classic trade-off between reactivity and cost.
This compound is the substrate of choice for maximizing reactivity, enabling the use of milder conditions, and increasing the probability of success with challenging coupling partners. It is the ideal starting point for discovery chemistry where speed and yield are paramount.
3-Bromo-1H-indazol-7-amine , while less reactive, offers a more economical and readily available alternative. With modern, highly active catalyst systems, it is a robust and reliable substrate for a wide range of transformations, making it particularly suitable for process development and large-scale manufacturing.
A thorough understanding of these reactivity differences allows the synthetic chemist to tailor their approach, selecting the optimal halide to achieve their specific research and development goals efficiently and effectively.
V. References
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from --INVALID-LINK--
-
UVIC. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. Retrieved from --INVALID-LINK--
-
PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl halides (iodide and bromide).... Retrieved from --INVALID-LINK--
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--
-
CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
NIH. (2025, July 17). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Retrieved from --INVALID-LINK--
-
chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from --INVALID-LINK--
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kbfi.ee [kbfi.ee]
- 18. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodo-1H-indazol-7-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of the 3-Iodo-1H-indazol-7-amine Scaffold
The this compound scaffold offers two primary points for diversification, each playing a crucial role in modulating the pharmacological properties of the resulting compounds:
-
The 3-Iodo Position: The iodine atom at the C3 position is a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents, which can be tailored to target the hydrophobic regions of the kinase ATP-binding site.
-
The 7-Amino Group: The amino group at the C7 position provides a vector for substitution into the solvent-exposed region of the kinase active site. This position is critical for enhancing solubility, modulating pharmacokinetic properties, and achieving selectivity. Modifications at this position can include acylation, sulfonylation, and reductive amination.
The interplay of substitutions at these two positions allows for fine-tuning of the inhibitor's potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature of indazole-based kinase inhibitors, we can infer the following SAR trends for derivatives of this compound:
Substitutions at the 3-Position
The substituent at the 3-position often plays a critical role in establishing interactions with the hinge region of the kinase and occupying a hydrophobic pocket.
-
Aryl and Heteroaryl Groups: Introduction of small, flat aromatic or heteroaromatic rings via Suzuki coupling can lead to potent inhibition. The nature of the ring and its substituents can significantly impact selectivity. For instance, pyridine and pyrimidine moieties are common in potent kinase inhibitors.
-
Vinyl Linkers: Heck coupling can introduce vinyl-aryl or -heteroaryl groups. This can provide an optimal vector and geometry for reaching deeper into the ATP-binding pocket.
-
Alkynyl Groups: Sonogashira coupling to introduce alkynyl moieties can also lead to potent inhibitors, as seen in a series of 3-ethynyl-1H-indazoles that inhibit the PI3K signaling pathway.[4][5]
Modifications of the 7-Amino Group
The 7-amino group is crucial for establishing interactions in the solvent-exposed region and for tailoring the physicochemical properties of the molecule.
-
Amide and Sulfonamide Linkages: Acylation or sulfonylation of the 7-amino group can introduce a variety of substituents that can form hydrogen bonds with the protein or improve solubility.
-
Introduction of Basic Moieties: Incorporating basic groups, such as piperazine or piperidine, can enhance aqueous solubility and provide opportunities for salt formation, which is often beneficial for oral bioavailability.
The following table summarizes the expected impact of different substitutions on the activity of this compound derivatives, based on general principles from related kinase inhibitors.
| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
| 3-Position (via Iodo) | Small Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) | Potent, broad-spectrum kinase inhibition | Mimics the adenine region of ATP, forms key hinge-binding interactions. |
| Substituted Aryl (e.g., methoxy-phenyl) | Can enhance potency and selectivity | Substituents can occupy specific sub-pockets within the active site. | |
| Vinyl-Aryl/Heteroaryl | Can increase potency | Provides optimal geometry for reaching deeper hydrophobic pockets. | |
| 7-Position (via Amino) | Small Alkyl Amides | May have a neutral or slightly negative impact | Small, non-functionalized groups may not form beneficial interactions. |
| Sulfonamides | Can improve potency and solubility | The sulfonyl group can act as a hydrogen bond acceptor. | |
| Cyclic Amines (e.g., Piperazine) | Can significantly improve solubility and cell permeability | The basic nitrogen can be protonated, improving aqueous solubility. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis and evaluation of this compound derivatives. These are based on established methods for similar compounds.[1][6]
Synthesis of this compound Derivatives
Step 1: Iodination of a Substituted 1H-Indazole (General Procedure)
This protocol is adapted from the iodination of 6-bromo-1H-indazole.[1]
-
To a solution of the starting 1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq).
-
Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
Collect the resulting precipitate by filtration and dry to yield the 3-iodo-1H-indazole.
Step 2: Suzuki Coupling at the 3-Position (General Procedure)
This protocol is a general method for Suzuki coupling with a 3-iodo-indazole intermediate.
-
Combine the 3-iodo-1H-indazole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), cesium carbonate (Cs₂CO₃) (1.5 eq), and Pd(dppf)Cl₂ (5 mol%) in a mixture of dioxane and water (4:1).
-
De-gas the mixture and place it under a nitrogen atmosphere.
-
Heat the reaction to 100 °C and stir for 8 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, filter through silica gel, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted indazole.
Biological Evaluation: In Vitro Kinase Inhibition Assay (General Protocol)
This is a representative protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, the appropriate buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Synthetic Strategy and SAR
The following diagrams illustrate the key synthetic pathways and the logical relationships in the SAR of this compound derivatives.
Caption: Synthetic routes from this compound.
Caption: Key SAR drivers for this compound derivatives.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The strategic diversification at the 3- and 7-positions allows for a systematic exploration of the chemical space around the kinase ATP-binding site. By leveraging established synthetic methodologies and a rational approach to SAR, researchers can design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on the systematic synthesis and evaluation of a library of compounds based on this scaffold to build a more comprehensive and direct SAR understanding.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Substitution: A Comparative Analysis of the Biological Activity of 3-Iodo-1H-indazol-7-amine Derivatives and Other Indazoles
For Immediate Release
[City, State] – The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] This guide offers a deep dive into the comparative biological activity of substituted indazoles, with a particular focus on the emerging interest in 3-iodo-1H-indazol-7-amine derivatives versus other analogs. Through an objective lens, supported by experimental data, we will explore how substitutions at various positions on the indazole ring dictate the pharmacological profile of these promising molecules.
The versatility of the indazole nucleus allows for a wide array of chemical modifications, leading to derivatives with diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1] This guide will elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, providing valuable insights for researchers and drug development professionals.
The Indazole Scaffold: A Hub of Biological Activity
The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, offers multiple positions for substitution, primarily at the N1, C3, C5, C6, and C7 positions. The nature and position of these substituents profoundly influence the compound's interaction with biological targets, thereby modulating its therapeutic effects.
Comparative Analysis of Biological Activity: A Focus on Anticancer Properties
To illustrate the impact of substitution on biological activity, this section presents a comparative analysis of various indazole derivatives, with a focus on their anti-proliferative effects against cancer cell lines.
The Influence of C3 Substitution
The C3 position of the indazole ring is a frequent site for modification and plays a crucial role in the molecule's interaction with target proteins, particularly kinases.
Table 1: Comparative Anticancer Activity of C3-Substituted Indazole Derivatives
| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 3-Iodo-1H-indazole Derivative | 6-Bromo-3-iodo-1H-indazole (Intermediate) | Not directly tested as an anticancer agent | - | [4] |
| 3-Amino-1H-indazole Derivatives | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma) | >40 | [5] | ||
| Entrectinib | ALK | 0.012 | [6] | |
| 3-Ethynyl-1H-indazole Derivatives | Compound 10 | PI3Kα | 0.361 | [7] |
| Other C3-Substituted Indazoles | Compound 2f (hydrophobic group at C3) | 4T1 (Breast Cancer) | 0.23 | [8] |
| HepG2 (Hepatoma) | 0.80 | [4] | ||
| MCF-7 (Breast Cancer) | 0.34 | [4] |
The data in Table 1 highlights that the substituent at the C3 position is a key determinant of anticancer potency. While 3-iodo-1H-indazole serves as a crucial synthetic intermediate for creating more complex and potent molecules, 3-amino and other C3-substituted derivatives exhibit significant and varied anticancer activities.[4][9] For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases.[5]
The Impact of C7 Substitution
The C7 position, while less explored than C3, offers another avenue for modulating biological activity.
Table 2: Comparative Biological Activity of C7-Substituted Indazole Derivatives
| Compound Class | Specific Derivative | Target | Activity | Reference |
| 7-Amino-1H-indazole Derivative | Hypothetical this compound | - | Data not available | - |
| 7-Nitro-1H-indazole | 7-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Potent inhibitor | [10] |
| 7-Cyano-1H-indazole | 1H-Indazole-7-carbonitrile | nNOS | Potent and selective inhibitor | [10] |
| 3,7-Disubstituted Indazole | 3-Bromo-1H-indazole-7-carbonitrile | NOS | 10-fold enhanced inhibitory effect vs. 7-cyano derivative | [10] |
As shown in Table 2, substitutions at the C7 position can lead to potent and selective enzyme inhibitors. The introduction of a bromine atom at the C3 position in a 7-cyano-indazole derivative significantly enhanced its inhibitory activity, suggesting a synergistic effect between substitutions at these two positions.[10] This finding implies that a this compound derivative could possess unique and potent biological activities worthy of investigation.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR insights for indazole derivatives:
-
C3 Position: The nature of the substituent at C3 is critical for kinase inhibition and anticancer activity. Amino and ethynyl groups, as well as other hydrophobic moieties, have been shown to be effective. The iodine atom at this position is a valuable synthetic handle for introducing further diversity through cross-coupling reactions.[9]
-
C7 Position: Substitutions at C7 can impart selectivity towards specific biological targets. Electron-withdrawing groups like nitro and cyano have demonstrated potent inhibition of nitric oxide synthases.[10] The combination of substitutions at C3 and C7 can lead to enhanced potency.
-
Other Positions (C5, C6): Modifications at the C5 and C6 positions also contribute to the overall pharmacological profile, often influencing solubility, metabolic stability, and target engagement. For example, 6-aminoindazole derivatives have shown significant anticancer activity.[2]
Experimental Methodologies
The biological activities of the indazole derivatives discussed in this guide were determined using a variety of standard experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinases.
Protocol (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations in a suitable buffer.
-
Reagent Preparation: The kinase, a europium-labeled antibody, and a fluorescent tracer are prepared in the assay buffer.
-
Assay Reaction: The diluted compound is mixed with the kinase/antibody mixture, followed by the addition of the tracer. The binding of the tracer to the kinase results in a high fluorescence resonance energy transfer (FRET) signal.
-
Signal Detection: An active inhibitor competes with the tracer for the kinase's active site, leading to a decrease in the FRET signal. The signal is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by indazole derivatives and a typical experimental workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway commonly targeted by indazole-based inhibitors.
Caption: A typical workflow for the discovery and development of novel indazole-based therapeutic agents.
Conclusion and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This comparative guide underscores the profound impact of substitution patterns on the biological activity of indazole derivatives. While direct experimental data on this compound derivatives remains limited in the public domain, the analysis of related analogs provides a strong rationale for their synthesis and evaluation. The unique electronic and steric properties of the iodine at C3, combined with the potential for specific interactions conferred by the amino group at C7, suggest that this class of compounds could exhibit novel and potent biological activities. Future research should focus on the synthesis and comprehensive biological profiling of 3,7-disubstituted indazoles to unlock their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Iodo-1H-indazol-7-amine Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of chemical research and development. In the realm of medicinal chemistry, 3-Iodo-1H-indazol-7-amine and its derivatives represent a scaffold of significant interest due to their prevalence in various therapeutic agents. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of this important class of molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying scientific rationale for interpreting the spectral features of these compounds.
The Importance of Structural Integrity in Drug Discovery
A Multi-faceted Approach to Spectroscopic Analysis
No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of NMR, IR, and MS, is essential for unambiguous structure determination. This guide will walk you through the expected spectral characteristics of this compound and its derivatives, supported by comparative data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity.
Predicted ¹H NMR Spectral Characteristics of this compound
Based on the analysis of unsubstituted indazole and related substituted derivatives, we can predict the key features of the ¹H NMR spectrum of this compound. The indazole ring protons are expected to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| H4 | ~7.2 - 7.4 | Doublet (d) | The iodine at C3 will exert an anisotropic effect, and the amine at C7 will have a moderate influence. In unsubstituted indazole, H4 appears around δ 7.40 ppm.[1] |
| H5 | ~6.6 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | This proton is coupled to both H4 and H6. The electron-donating amine group at the adjacent C7 will cause a significant upfield shift. |
| H6 | ~7.0 - 7.2 | Doublet (d) | Coupled to H5. Its chemical shift will be influenced by the neighboring amine group. |
| NH (indazole) | >10.0 | Broad Singlet (br s) | The N-H proton of the indazole ring is acidic and often appears as a broad signal at a high chemical shift, which is solvent-dependent. In many substituted indazoles, this peak is observed above 10 ppm.[2] |
| NH₂ (amine) | ~4.0 - 5.5 | Broad Singlet (br s) | The chemical shift of the primary amine protons is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. This peak may exchange with D₂O. |
Key Causality in ¹H NMR:
-
Electron-Donating Amino Group: The -NH₂ group at C7 is a strong electron-donating group, which increases the electron density on the benzene ring of the indazole, causing a general upfield shift (to lower ppm values) of the aromatic protons, particularly the ortho and para protons (H6 and H5).
-
Anisotropic Effect of Iodine: The iodine atom at C3 will have a deshielding effect on the proximate H4 proton due to its electron-withdrawing nature and magnetic anisotropy.
-
Solvent Effects: The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) will significantly impact the chemical shifts of the N-H and NH₂ protons due to differences in hydrogen bonding capabilities. DMSO-d₆ is often preferred for observing exchangeable protons.[3]
Predicted ¹³C NMR Spectral Characteristics of this compound
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C3 | ~90 - 100 | The direct attachment of the heavy iodine atom causes a significant upfield shift due to the "heavy atom effect".[4] |
| C3a | ~140 - 145 | This is a quaternary carbon at the ring junction, typically found in this region for indazoles. |
| C4 | ~120 - 125 | Aromatic CH carbon. |
| C5 | ~110 - 115 | The electron-donating effect of the C7-NH₂ group will shield this carbon, shifting it upfield. |
| C6 | ~125 - 130 | Aromatic CH carbon. |
| C7 | ~145 - 150 | The carbon directly attached to the electron-donating amino group will be significantly deshielded. |
| C7a | ~135 - 140 | Quaternary carbon at the ring junction, influenced by the adjacent amino group. |
Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system. HSQC correlates directly bonded protons and carbons, confirming assignments, while HMBC reveals long-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the indazole and the primary amine, as well as the C-N and C-I bonds.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance and Comparative Insights |
| Primary Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Two distinct sharp to medium bands.[5][6] | The presence of two bands in this region is a hallmark of a primary amine. Aromatic primary amines typically show these bands at slightly higher frequencies than aliphatic amines. |
| Indazole (N-H) | N-H Stretch | 3100 - 3300 | Broad band | This broadness is due to hydrogen bonding between indazole molecules. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to medium sharp bands | Characteristic of aromatic compounds. |
| Amine (NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium to strong, sharp band.[5] | This band further confirms the presence of a primary amine. |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple medium to strong bands | Confirms the presence of the aromatic rings. |
| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong band.[5] | The position of this band is characteristic of aromatic amines. |
| C-I | C-I Stretch | 500 - 600 | Weak to medium band | This band in the fingerprint region can be difficult to assign definitively but its presence is expected. |
Expertise in Interpretation: The N-H stretching region is particularly informative. The two distinct peaks for the primary amine are a result of the symmetric and asymmetric stretching vibrations of the two N-H bonds.[7] The broadness of the indazole N-H stretch is a direct consequence of intermolecular hydrogen bonding, a key physical property of this class of compounds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, we expect to see a distinct molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₇H₆IN₃ = 258.97 g/mol ). Due to the presence of a single iodine atom, there will be no significant M+2 peak from isotopic distribution, as iodine is monoisotopic (¹²⁷I). The presence of an odd number of nitrogen atoms (three) will result in an odd nominal molecular weight, consistent with the Nitrogen Rule.[8]
-
Key Fragmentation Pathways:
-
Loss of Iodine: A prominent fragment resulting from the cleavage of the C-I bond, leading to a peak at [M - 127]⁺. This is often a favorable fragmentation pathway for iodo-substituted aromatic compounds.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of HCN (27 Da).
-
Fragmentation of the Benzene Ring: Further fragmentation can lead to the characteristic peaks of the substituted benzene ring.
-
Trustworthiness through High-Resolution Mass Spectrometry (HRMS): To ensure the highest level of confidence, HRMS should be employed. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often advantageous for observing the exchangeable N-H and NH₂ protons.[3]
-
Concentration: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Sample Preparation and Data Acquisition for IR Spectroscopy
-
Technique: The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.
Sample Preparation and Data Acquisition for Mass Spectrometry
-
Ionization Technique: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.
-
Analysis: Introduce a dilute solution of the sample into the mass spectrometer.
-
High-Resolution Analysis: If available, perform HRMS to confirm the elemental composition.
Visualizing the Workflow
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives requires a meticulous and multi-pronged spectroscopic approach. By systematically applying ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, and by carefully interpreting the resulting data in the context of established principles and comparative examples, researchers can achieve a high degree of confidence in their synthesized molecules. This guide provides a framework for this analytical process, emphasizing the importance of not just collecting data, but understanding the chemical principles that govern the spectroscopic properties of this important class of compounds. The adoption of these rigorous analytical practices is fundamental to the integrity and success of drug discovery and development endeavors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzetest.com [analyzetest.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Iodine: A Comparative Analysis of Iodo-Indazole Scaffolds in Kinase Inhibition
In the relentless pursuit of targeted cancer therapies, the indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2] Its remarkable ability to interact with the ATP-binding site of a wide array of kinases has cemented its status as a cornerstone for drug development.[3][4] This guide delves deeper into a specific, highly strategic subset of this family: iodo-indazole derivatives. The introduction of an iodine atom onto the indazole core is not a trivial modification; it serves as a versatile synthetic handle, unlocking a vast chemical space for the optimization of potency, selectivity, and pharmacokinetic properties.[5][6]
This in-depth technical guide will provide a comparative analysis of kinase inhibitors derived from different iodo-indazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR) governed by the placement of the iodine atom, compare the inhibitory profiles of key compounds, and provide detailed, self-validating experimental protocols to empower your own research endeavors.
The Indazole Core: A Privileged Scaffold for Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, is a bioisostere of purine, the core of ATP. This structural mimicry allows indazole-based compounds to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[4]
The true power of the iodo-indazole scaffold lies in its synthetic versatility. The carbon-iodine bond is readily activated by transition metal catalysts, such as palladium, enabling a diverse range of cross-coupling reactions.[4][5] This allows for the systematic and efficient introduction of various aryl, heteroaryl, and amino substituents, facilitating the rapid generation of compound libraries for SAR studies and lead optimization.[4]
Comparative Analysis of Iodo-Indazole-Derived Kinase Inhibitors
3-Iodo-Indazole Derivatives: Targeting AXL and PLK4
The 3-iodo-indazole scaffold is a common starting point for the synthesis of potent kinase inhibitors. The iodine at the C3 position is particularly amenable to Suzuki-Miyaura coupling, allowing for the introduction of various aromatic and heteroaromatic groups that can occupy the hydrophobic regions of the kinase active site.[3]
A notable example is the development of AXL kinase inhibitors. AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key driver of cancer progression and drug resistance.[3][7] Derivatives of 3-iodo-1,5-dimethyl-1H-indazole have been explored for their potential to inhibit AXL signaling.[3]
Another significant target for 3-iodo-indazole derivatives is Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for anticancer therapies. Recent studies have shown that structural modifications of a lead compound derived from 6-bromo-3-iodo-1H-indazole led to the discovery of highly potent PLK4 inhibitors.[8]
4-Iodo-Indazole Derivatives: A Gateway to Novel Inhibitors
The placement of iodine at the 4-position of the indazole ring offers alternative synthetic strategies and can lead to inhibitors with distinct selectivity profiles. 4-Iodo-3-methyl-1H-indazole, for instance, serves as a versatile building block for creating diverse chemical libraries through palladium-catalyzed cross-coupling reactions.[4] The 3-methyl group can provide beneficial steric interactions within the kinase active site, further enhancing potency.[4]
While specific IC50 data for a wide range of 4-iodo-indazole derivatives is not as prevalent in the public domain as for their 3-iodo counterparts, the synthetic accessibility and the potential for unique SAR make this an exciting area for further exploration.
Quantitative Comparison of Iodo-Indazole-Based Inhibitors
The following table summarizes the inhibitory activity of selected iodo-indazole derivatives and their progeny against various kinases. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound/Derivative | Iodo-Indazole Precursor | Target Kinase | IC50 (nM) | Cellular IC50 (µM) | Cell Line | Reference |
| Compound C05 | 6-bromo-3-iodo-1H-indazole | PLK4 | < 0.1 | 0.948 | IMR-32 (Neuroblastoma) | [8] |
| 0.979 | MCF-7 (Breast Cancer) | [8][9] | ||||
| 1.679 | H460 (Lung Cancer) | [8][9] | ||||
| Indazole Derivative 1 (Compound 2f) | 6-bromo-3-iodo-1H-indazole | Not Specified | Not Available | 0.23 - 1.15 | 4T1 (Breast Cancer) | [10] |
| 0.23 - 1.15 | A549 (Lung Cancer) | [11] | ||||
| Indazole Derivative 2 (Compound 6o) | Not Specified | Not Specified | Not Available | 5.15 | K562 (CML) | [11] |
| >10 | A549 (Lung Cancer) | [11] | ||||
| UNC2025 | 1H-Indazole based | MER | 0.74 | Not Available | Not Available | [12] |
| FLT3 | 0.8 | Not Available | Not Available | [12] | ||
| AXL | 122 | Not Available | Not Available | [12] | ||
| BMS-777607 | 1H-Indazole based | AXL | 1.1 | Not Available | Not Available | [12] |
| c-Met | 3.9 | Not Available | Not Available | [12] | ||
| TYRO3 | 4.3 | Not Available | Not Available | [12] | ||
| R428 (Bemcentinib) | 1H-Indazole based | AXL | 14 | Not Available | Not Available | [12] |
Key Signaling Pathways Targeted by Iodo-Indazole Derivatives
The therapeutic efficacy of these inhibitors stems from their ability to modulate critical cellular signaling pathways that are often hijacked in cancer.
The AXL Signaling Pathway
AXL kinase activation, typically through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3] Iodo-indazole-based AXL inhibitors aim to block this pathway at its source.
Caption: AXL signaling pathway and the point of inhibition by iodo-indazole derivatives.
The PLK4 Signaling Pathway and Centriole Duplication
PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation. Inhibition of PLK4 leads to mitotic errors and ultimately, cell death.
Caption: The role of PLK4 in centriole duplication and its inhibition by iodo-indazole derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, self-validating experimental protocols for key assays used in the evaluation of iodo-indazole-based kinase inhibitors.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the functionalization of an iodo-indazole core.
Objective: To synthesize a library of indazole derivatives by coupling an iodo-indazole with various boronic acids.
Materials:
-
Iodo-indazole derivative (e.g., 3-iodo-1,5-dimethyl-1H-indazole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the iodo-indazole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05-0.1 eq) to the mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of an iodo-indazole derivative against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Iodo-indazole test compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO and then further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[12]
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.[12]
-
Kinase Reaction: Add the kinase and its specific substrate in the kinase reaction buffer to each well.[12]
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.[12]
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).[5][12]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) by adding the luminescent kinase assay reagent according to the manufacturer's instructions.[5]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the cellular IC50 value of an iodo-indazole derivative in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Iodo-indazole test compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the iodo-indazole test compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percent of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
Iodo-indazoles represent a strategically important class of scaffolds for the development of novel kinase inhibitors. The iodine atom serves as a versatile synthetic handle, enabling the exploration of a vast chemical space and the fine-tuning of inhibitor potency and selectivity. The examples highlighted in this guide demonstrate the successful application of this approach in targeting key oncogenic kinases such as AXL and PLK4.
As our understanding of the kinome and its role in disease continues to expand, the rational design of inhibitors based on the iodo-indazole core will undoubtedly lead to the discovery of next-generation targeted therapies. The experimental protocols and comparative data provided herein offer a solid foundation for researchers to build upon in their quest for more effective and selective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Iodo-1H-indazol-7-amine
Introduction: The Critical Role of Purity in Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors have emerged as a cornerstone. The indazole scaffold is a well-established "privileged structure" in this domain, forming the core of numerous FDA-approved drugs such as Pazopanib and Axitinib.[1] 3-Iodo-1H-indazol-7-amine is a key heterocyclic building block, valued for its strategic placement of reactive groups—the 3-iodo position allows for facile C-C and C-N bond formation via cross-coupling reactions, while the 7-amino group provides a crucial vector for further derivatization.
The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of such intermediates.[2] Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity. This guide provides an in-depth, comparative analysis of the methods used to assess the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Anticipating Impurities: A Synthesis-Forward Approach
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of this compound.
This seemingly straightforward reaction is fraught with challenges, primarily concerning regioselectivity. The indazole ring has multiple sites susceptible to electrophilic attack, leading to a predictable profile of potential impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Specific Examples | Rationale for Formation |
| Positional Isomers | 5-Iodo-1H-indazol-7-amine, 6-Iodo-1H-indazol-7-amine | Electrophilic iodination can occur at other positions on the benzene ring of the indazole core. These are often the most challenging impurities to separate due to similar physical properties. |
| Unreacted Starting Material | 1H-Indazol-7-amine | Incomplete reaction. |
| Di-iodinated Species | e.g., 3,5-Diiodo-1H-indazol-7-amine | Over-iodination if reaction conditions are not carefully controlled. |
| Oxidation Products | Various oxidized species | Aromatic amines can be susceptible to oxidation, especially in the presence of certain reagents or upon exposure to air. |
Understanding this impurity profile is the foundational pillar upon which a robust analytical strategy is built. A multi-modal approach, leveraging orthogonal analytical techniques, is not just recommended but essential for unequivocal purity determination.
Orthogonal Analytical Workflow for Purity Assessment
A self-validating analytical workflow ensures that the strengths of one technique compensate for the limitations of another. For a substituted aromatic amine like this compound, the combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy assessment of purity.
Figure 2: Orthogonal analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC with UV detection is the gold standard for quantifying the purity of small molecule intermediates. It excels at separating the target compound from closely related impurities, allowing for accurate area-percent purity calculations.
Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify this compound and its potential process-related impurities.
Instrumentation & Parameters:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point for aromatic amines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Indazoles typically have strong absorbance in this region)
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Interpretation: The primary peak in the chromatogram should correspond to this compound. Any other peaks are considered impurities. The area percent of the main peak is calculated to determine the purity. Positional isomers, if present, will likely have retention times very close to the main peak, underscoring the need for a well-optimized gradient and a high-efficiency column.
Table 2: Representative HPLC Data for Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 1.2 | 1H-Indazol-7-amine (Starting Material) |
| 2 | 8.2 | 98.1 | This compound (Product) |
| 3 | 8.5 | 0.5 | Positional Isomer (e.g., 5-Iodo) |
| 4 | 10.1 | 0.2 | Di-iodinated Species |
Note: This data is representative and serves as an example for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative data, NMR spectroscopy provides the definitive structural proof. Both ¹H and ¹³C NMR are indispensable for confirming the identity of the target molecule and for identifying the structure of unknown impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the molecular structure of this compound and identify any structural isomers or other impurities.
Instrumentation & Parameters:
-
Spectrometer: Bruker 400 MHz spectrometer or higher
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for indazole derivatives as it allows for the observation of the exchangeable NH proton.[3]
-
Concentration: 5-10 mg of sample dissolved in ~0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition:
-
¹H NMR: Standard 1D proton experiment.
-
¹³C NMR: Proton-decoupled 1D carbon experiment.
-
Interpreting the Spectra: The key to confirming the structure of this compound lies in the chemical shifts and coupling patterns of the aromatic protons.
-
¹H NMR: The 7-amino group will cause a significant upfield shift for the protons on the benzene ring compared to an unsubstituted indazole. The protons at positions 4, 5, and 6 will form a distinct multiplet pattern. The absence of a proton signal in the region typical for H3 (around 8 ppm) and the presence of the three aromatic protons confirms the 3-iodo substitution.
-
¹³C NMR: The carbon atom attached to the iodine (C3) will show a characteristic signal at a very shielded (upfield) chemical shift, typically in the range of 80-95 ppm. This is a hallmark of C-I bonds in heterocyclic systems and a powerful diagnostic tool.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H NMR | |||
| H4 | ~7.2-7.4 | d | Aromatic proton adjacent to C3-Iodo |
| H5 | ~6.6-6.8 | t | Aromatic proton between two other protons |
| H6 | ~6.9-7.1 | d | Aromatic proton adjacent to the amino group |
| NH₂ | ~5.0-6.0 | br s | Amino group protons |
| NH | ~12.0-13.0 | br s | Indazole N-H proton |
| ¹³C NMR | |||
| C3 | ~85-95 | s | Carbon bearing the iodine atom |
| C3a | ~140-145 | s | Quaternary carbon |
| C4 | ~120-125 | s | Aromatic CH |
| C5 | ~110-115 | s | Aromatic CH |
| C6 | ~115-120 | s | Aromatic CH |
| C7 | ~145-150 | s | Carbon bearing the amino group |
| C7a | ~125-130 | s | Quaternary carbon |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the synthesized compound, confirming its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular formula of this compound by obtaining a high-resolution mass measurement.
Instrumentation & Parameters:
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or similar, capable of high-resolution measurement.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dilute the sample stock solution prepared for HPLC analysis with an appropriate solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
Data Interpretation: For this compound (C₇H₆IN₃), the expected monoisotopic mass is 258.96 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ would be observed.
-
Calculated [M+H]⁺: 259.9662
-
Observed [M+H]⁺: A measured mass within a few parts per million (ppm) of the calculated mass provides high confidence in the assigned molecular formula.
The fragmentation pattern can also provide structural information. A characteristic loss of iodine (127 Da) is a strong indicator of an iodo-substituted compound.
Comparative Analysis: this compound vs. Alternative Scaffolds
The utility of this compound is best understood in the context of its application. As an intermediate for kinase inhibitors, its performance can be compared to other key building blocks used in the synthesis of drugs like Pazopanib and Axitinib.
Table 4: Comparison of Key Indazole Intermediates in Kinase Inhibitor Synthesis
| Intermediate | Structure | Target Drug (Example) | Key Features & Rationale for Use |
| This compound | C₇H₆IN₃ | Custom Kinase Inhibitors | The 3-iodo group is ideal for introducing diversity via cross-coupling. The 7-amino group offers a distinct modification point compared to more common 5- or 6-aminoindazoles. |
| N,2,3-Trimethyl-2H-indazol-6-amine | C₁₀H₁₃N₃ | Pazopanib[4] | A key intermediate for Pazopanib. The methylated indazole core and the 6-amino group are essential for the final drug structure and activity. |
| (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine | C₁₄H₁₂N₄ | Axitinib[1] | This advanced intermediate for Axitinib already contains the vinyl pyridine moiety, typically installed via a Heck or similar coupling reaction on a 3-haloindazole precursor. |
The choice of intermediate is dictated by the synthetic strategy for the final drug target. This compound offers significant flexibility for medicinal chemists exploring novel chemical space around the indazole core due to the reactivity of the C-I bond.
Conclusion: A Rigorous, Multi-faceted Approach to Purity
Assessing the purity of a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of ensuring the quality and safety of the final drug product. A superficial analysis is insufficient; a deep, mechanistically informed approach is required. By anticipating potential impurities based on the synthetic route and employing an orthogonal analytical workflow combining HPLC, NMR, and MS, researchers can achieve a high degree of confidence in the quality of their material. Each technique provides a unique and complementary piece of the puzzle, culminating in a self-validating system that upholds the highest standards of scientific integrity. This rigorous approach not only ensures the reliability of the intermediate but also accelerates the drug development process by preventing costly downstream failures.
References
- 1. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Indazole synthesis [organic-chemistry.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Iodo-1H-indazol-7-amine Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-1H-indazol-7-amine
This compound is a key heterocyclic intermediate, valued for its role in the synthesis of a variety of pharmacologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The strategic placement of the iodo group at the 3-position and the amino group at the 7-position provides versatile handles for further chemical modifications, such as cross-coupling reactions, making this molecule a valuable starting point for the construction of complex molecular architectures. The efficiency of the synthetic route to this intermediate can significantly impact the overall cost and timeline of a drug development program.
Synthetic Route Analysis
Two principal synthetic routes to this compound have been identified and will be critically evaluated:
-
Route 1: A Three-Step Synthesis from 7-Nitro-1H-indazole
-
Route 2: A Direct, One-Step Synthesis from 7-Amino-1H-indazole
Route 1: A Three-Step Synthesis from 7-Nitro-1H-indazole
This route commences with the commercially available and relatively inexpensive 7-nitro-1H-indazole. The strategy involves the introduction of the iodine at the C3 position, followed by the reduction of the nitro group to the desired amine.
Step 1: Iodination of 7-Nitro-1H-indazole
The first step is the regioselective iodination of 7-nitro-1H-indazole to yield 3-iodo-7-nitro-1H-indazole. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while the pyrazole ring remains susceptible to halogenation at the C3 position.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole nitrogen is deprotonated by a base, increasing the electron density of the heterocyclic ring and facilitating the attack on the electrophilic iodine.
Experimental Protocol: A solution of 7-nitro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF) is treated with iodine (I₂) in the presence of a base such as potassium hydroxide (KOH). The reaction mixture is stirred at room temperature to afford 3-iodo-7-nitro-1H-indazole.
Step 2: Reduction of 3-Iodo-7-nitro-1H-indazole
The second step involves the reduction of the nitro group of 3-iodo-7-nitro-1H-indazole to the corresponding amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride or iron powder in acidic media being common choices.
Mechanism: The reduction of the nitro group to an amine is a well-established transformation that proceeds through a series of intermediates, including nitroso and hydroxylamine species.
Experimental Protocol: 3-iodo-7-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the desired this compound.
Visualizing Route 1
Caption: Three-step synthesis from 7-Nitro-1H-indazole.
Route 2: A Direct, One-Step Synthesis from 7-Amino-1H-indazole
This route offers a more convergent approach, starting from the commercially available 7-amino-1H-indazole and introducing the iodine atom in a single step.
Direct C3-Iodination of 7-Amino-1H-indazole
The direct iodination of 7-amino-1H-indazole at the C3 position is an attractive and atom-economical approach. The amino group is an activating group, which can influence the regioselectivity of the electrophilic substitution.
Mechanism: Similar to the iodination in Route 1, this reaction proceeds via an electrophilic aromatic substitution on the pyrazole ring. The presence of the amino group can enhance the nucleophilicity of the indazole system.
Experimental Protocol: 7-amino-1H-indazole is dissolved in a suitable solvent like DMF. An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., potassium carbonate), is added to the solution. The reaction is typically carried out at room temperature. The product, this compound, is then isolated and purified.
Visualizing Route 2
Caption: One-step synthesis from 7-Amino-1H-indazole.
Comparative Benchmarking
The following table provides a semi-quantitative comparison of the two synthetic routes. The data is compiled from literature values for analogous reactions and commercially available starting material costs.
| Metric | Route 1: From 7-Nitro-1H-indazole | Route 2: From 7-Amino-1H-indazole | Justification & Expert Insights |
| Overall Yield | Moderate to Good (Estimated 60-75%) | Good (Estimated 70-85%) | Route 2, being a single step, generally offers a higher overall yield by avoiding losses associated with multiple transformations and purifications. |
| Purity | High | High | Both routes are capable of producing high-purity material, although Route 1 may require more rigorous purification to remove intermediates and byproducts. |
| Cost of Starting Materials | Lower | Higher | 7-Nitro-1H-indazole is generally less expensive than 7-amino-1H-indazole.[1] |
| Cost of Reagents | Moderate | Moderate | Both routes utilize common and relatively inexpensive reagents like iodine and a base. |
| Reaction Time | Longer (multi-step) | Shorter (single step) | The multi-step nature of Route 1 inherently leads to a longer overall synthesis time compared to the direct approach of Route 2. |
| Scalability | Good | Excellent | The simplicity of Route 2 makes it more amenable to large-scale production with fewer operational complexities. |
| Safety Considerations | Moderate | Moderate | Both routes involve the handling of iodine, which is a hazardous substance. Route 1 also involves a reduction step which may use flammable solvents and potentially hazardous reducing agents. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 is a robust and well-precedented approach that utilizes a more cost-effective starting material. However, it is a longer process with a potentially lower overall yield. This route may be preferable for smaller-scale synthesis where the cost of the starting material is a primary concern.
Route 2 offers a more elegant and efficient synthesis with a higher overall yield and shorter reaction time. While the starting material is more expensive, the reduced number of steps and simpler purification make it a more attractive option for large-scale production and for applications where time and overall process efficiency are critical.
For drug development professionals and researchers focused on rapid lead optimization and scalable synthesis, Route 2 is the recommended approach due to its efficiency and simplicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
